pGlu-Pro-Arg-MNA
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32N8O7 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26) |
InChI Key |
PWEMRMLJCWKESY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of pGlu-Pro-Arg-MNA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the chromogenic substrate pGlu-Pro-Arg-MNA (Pyroglutamyl-Prolyl-Arginine-4-methoxy-β-naphthylamine) in enzymatic assays. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this substrate in their work.
Introduction
This compound is a synthetic oligopeptide derivative that serves as a highly specific chromogenic substrate for certain serine proteases. Its primary application lies in the in vitro quantification of enzymatic activity through a straightforward photometric method. The specificity of the peptide sequence makes it a valuable tool for studying enzymes such as Protein C and plasma kallikrein.
Core Mechanism of Action
The fundamental principle behind the use of this compound in enzymatic assays is the enzymatic hydrolysis of a specific peptide bond, leading to the release of a chromophoric molecule. This process can be broken down into two key steps:
-
Enzymatic Cleavage: The target serine protease recognizes and specifically binds to the tripeptide sequence (pGlu-Pro-Arg) of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue and the 4-methoxy-β-naphthylamine (MNA) moiety.
-
Chromophore Release and Detection: Upon cleavage, the MNA molecule is released into the solution. Free MNA is a chromophore, meaning it absorbs light at a specific wavelength. The concentration of the released MNA is directly proportional to the enzymatic activity. By measuring the change in absorbance of the solution over time at the characteristic wavelength for MNA, the rate of the enzymatic reaction can be precisely determined.
The enzymatic reaction can be visualized as follows:
Quantitative Data
For accurate quantitative analysis, it is essential to determine the molar extinction coefficient (ε) of the released chromophore, 4-methoxy-β-naphthylamine (MNA), under the specific assay conditions. This value is necessary to convert the measured rate of change in absorbance to the rate of product formation using the Beer-Lambert law.
| Parameter | Value | Enzyme | Notes |
| Km | Not available in public literature | Protein C, Plasma Kallikrein | Must be determined experimentally for specific assay conditions. |
| kcat | Not available in public literature | Protein C, Plasma Kallikrein | Must be determined experimentally for specific assay conditions. |
| Molar Extinction Coefficient (ε) of MNA | Not available in public literature | N/A | Must be determined experimentally for specific assay conditions. |
Experimental Protocols
The following provides a generalized methodology for a typical chromogenic assay using this compound. It is crucial to optimize the specific concentrations and incubation times for the particular enzyme and experimental setup.
Materials
-
Purified enzyme (e.g., activated Protein C or plasma kallikrein) of known concentration.
-
This compound substrate solution (e.g., 1-10 mM in a suitable solvent like DMSO or water).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing necessary cofactors like Ca2+ for Protein C).
-
Microplate reader capable of measuring absorbance at the λmax of MNA.
-
96-well microplates.
Assay Procedure
-
Reagent Preparation:
-
Prepare a series of dilutions of the enzyme in the assay buffer.
-
Prepare the substrate solution at the desired final concentration in the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration.
-
-
Assay Execution:
-
Add a defined volume of the assay buffer to each well of the microplate.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the this compound substrate solution to each well.
-
Immediately place the microplate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the predetermined λmax for MNA at regular time intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-30 minutes).
-
The microplate reader should be set to the appropriate temperature for the enzyme's optimal activity.
-
-
Data Analysis:
-
For each enzyme concentration, plot the absorbance as a function of time.
-
The initial velocity (V0) of the reaction is determined from the initial linear portion of the curve.
-
The rate of product formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of MNA, c is the concentration of MNA, and l is the path length of the light through the solution.
-
Plot the initial velocities against the corresponding enzyme concentrations to determine the enzyme's specific activity.
-
Signaling Pathways
As this compound is a synthetic molecule designed for in vitro enzymatic assays, it is not directly involved in any known biological signaling pathways. However, the enzymes it is used to study, such as Protein C and plasma kallikrein, are key components of important physiological cascades.
-
Protein C: A crucial anticoagulant, activated Protein C (APC) proteolytically inactivates Factors Va and VIIIa, thereby downregulating the coagulation cascade.
-
Plasma Kallikrein: A key enzyme in the contact activation system (kinin-kallikrein system), it is involved in inflammation, blood pressure regulation, and coagulation through the cleavage of high-molecular-weight kininogen to release bradykinin.
The use of this compound allows for the precise measurement of the activity of these enzymes, which is essential for understanding their roles in these pathways and for the development of therapeutic agents that modulate their activity.
Conclusion
This compound is a valuable and specific tool for the quantitative analysis of serine protease activity. Its mechanism of action, based on the enzymatic release of a chromophore, allows for a continuous and sensitive spectrophotometric assay. While specific kinetic data for this substrate are not widely published, the experimental protocols outlined in this guide provide a solid foundation for researchers to determine these parameters and effectively utilize this compound in their studies of enzymes involved in critical physiological processes.
An In-depth Technical Guide to the Discovery and Synthesis of pGlu-Pro-Arg-MNA (S-2366)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, widely known in the scientific community as S-2366. This document details its discovery, a detailed methodology for its chemical synthesis, relevant quantitative data, and its primary application in the study of the protein C anticoagulant pathway.
Discovery and Application
This compound, or L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroanilide hydrochloride, was developed as a specific chromogenic substrate for enzymes involved in the coagulation cascade. Its primary application is in the quantitative determination of activated Protein C (APC) and Factor XIa activity. The principle of its use lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) chromophore. This cleavage releases the yellow-colored pNA, the absorbance of which can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity.
This substrate has become a valuable tool in hematology and thrombosis research, as well as in the clinical diagnosis of Protein C deficiencies.
Physicochemical and Kinetic Data
A summary of the key quantitative data for this compound (S-2366) is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀N₈O₆ · HCl | [1][2] |
| Molecular Weight | 539.0 g/mol | [2] |
| CAS Number | 72194-57-1 | [3] |
| Appearance | White to off-white powder | |
| Solubility | >10 mmol/L in water | [2] |
| Storage | 2-8°C, protected from light, hygroscopic | [4] |
| Kinetic Parameters for Activated Protein C | ||
| K_m | 2 x 10⁻⁴ mol/L (RVV activated bovine Protein C) | [4] |
| 8 x 10⁻⁴ mol/L (thrombin-thrombomodulin activated human Protein C) | [4] | |
| k_cat | 80 s⁻¹ (RVV activated bovine Protein C) | [4] |
| 160 s⁻¹ (thrombin-thrombomodulin activated human Protein C) | [4] | |
| Kinetic Parameters for Factor XIa | ||
| K_m | 4 x 10⁻⁴ mol/L | [4] |
| 5.6 x 10⁻⁴ mol/L | [4] | |
| k_cat | 1000 s⁻¹ | [4] |
| 350 s⁻¹ | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a well-established method for building peptide chains on a solid resin support. The synthesis of peptide p-nitroanilides presents a specific challenge due to the low nucleophilicity of the p-nitroaniline molecule. The following protocol is a detailed methodology based on established principles of SPPS for chromogenic substrates.
Experimental Protocol
Materials:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
L-Pyroglutamic acid
-
Rink Amide resin
-
p-Nitroaniline (pNA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH): Fmoc-Arg(Pbf)-OH (3 equivalents) is pre-activated with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes. The activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 2 hours. The resin is washed with DMF and DCM. A Kaiser test is performed to confirm the completion of the coupling.
-
Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF as described in step 2.
-
Second Amino Acid Coupling (Fmoc-Pro-OH): Fmoc-Pro-OH is coupled to the resin-bound arginine following the same procedure as in step 3.
-
Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF.
-
Third Amino Acid Coupling (L-Pyroglutamic acid): L-Pyroglutamic acid (3 equivalents) is coupled to the resin-bound proline-arginine dipeptide using the same activation and coupling procedure as in step 3.
-
Coupling of p-Nitroaniline: Due to the low nucleophilicity of pNA, a more reactive coupling agent is employed. The N-terminal pyroglutamyl group is activated with a suitable carbodiimide, and p-nitroaniline (5 equivalents) is added. The reaction is allowed to proceed for 4-6 hours.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a minimal amount of water/acetonitrile and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified fractions containing the desired product are pooled and lyophilized to obtain the final pGlu-Pro-Arg-pNA hydrochloride as a white powder.
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for pGlu-Pro-Arg-pNA.
Enzymatic Cleavage and the Protein C Pathway
This compound is a substrate for activated Protein C (APC), a key enzyme in the anticoagulant pathway. The activation of Protein C is a critical regulatory mechanism that prevents excessive thrombosis.
Protein C Activation and Anticoagulant Signaling Pathway
The diagram below illustrates the activation of Protein C and its subsequent action on Factors Va and VIIIa, leading to the inhibition of coagulation.
Caption: The Protein C anticoagulant pathway and the principle of the chromogenic assay.
Experimental Protocol for Protein C Activity Assay
Materials:
-
Plasma sample
-
Protein C activator (e.g., from Agkistrodon contortrix venom)
-
Tris buffer (pH 8.2)
-
This compound (S-2366) solution (1-2 mM in water)
-
Acetic acid (20%) or citric acid (2%) solution
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute the plasma sample in Tris buffer.
-
Activation: Add the Protein C activator to the diluted plasma and incubate for a defined period (e.g., 5 minutes at 37°C) to activate the Protein C.
-
Chromogenic Reaction: Add the this compound solution to initiate the color development.
-
Measurement: After a specific incubation time (e.g., 5-10 minutes at 37°C), stop the reaction by adding the acetic or citric acid solution. Measure the absorbance at 405 nm.
-
Calculation: The Protein C activity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of a Protein C standard.
This in-depth guide provides a comprehensive resource for understanding and utilizing this compound in research and clinical settings. The detailed synthesis protocol and pathway diagrams offer valuable tools for scientists and professionals in the field of drug development and coagulation studies.
References
Navigating Proteolytic Pathways: A Technical Guide to the Substrate pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity and enzyme targets of pGlu-Pro-Arg-MNA, a valuable tool in the study of serine proteases. This document provides a comprehensive overview of its primary enzyme targets, quantitative kinetic data, detailed experimental protocols for its use in chromogenic assays, and a visualization of the key signaling pathways involved.
Core Concepts: Substrate Specificity and Enzyme Interactions
The tripeptide chromogenic substrate, p-nitroanilide (pNA), chemically known as L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroanilide (pGlu-Pro-Arg-pNA), is a valuable tool for assaying the activity of specific serine proteases. Its design mimics the natural cleavage sites of several key enzymes involved in coagulation and fibrinolysis. The cleavage of the amide bond between the arginine residue and the p-nitroaniline group by a target enzyme releases the yellow chromophore, pNA, which can be quantified spectrophotometrically at 405 nm. This allows for the direct measurement of enzyme activity.
While this compound is recognized by several proteases, its primary and most well-documented targets are Activated Protein C (APC), thrombin, and plasma kallikrein. The specificity of the interaction between the substrate and these enzymes is dictated by the amino acid sequence of the peptide, which fits into the active site of the respective protease.
Quantitative Data on Enzyme Kinetics
The efficiency of an enzyme's cleavage of this compound can be described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
The following table summarizes the available kinetic data for the cleavage of this compound (or its chemically identical equivalent, S-2366) by its primary enzyme targets.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Activated Protein C (human) | S-2366 | 800 | 160 | 2.0 x 10⁵ |
| Activated Protein C (bovine) | S-2366 | 200 | 80 | 4.0 x 10⁵ |
| Plasma Kallikrein (human) | S-2366 | 200 | 27 | 1.35 x 10⁵ |
| Thrombin (human) | S-2366 | 514 | Not Reported | Not Reported |
| Factor XIa (human) | S-2366 | 400 - 560 | 350 - 1000 | 6.25 x 10⁵ - 2.5 x 10⁶ |
Note: Data for S-2366, which is chemically identical to this compound, is used. Kinetic constants can vary depending on assay conditions (e.g., pH, temperature, ionic strength).
Key Enzyme Targets and Their Signaling Pathways
Activated Protein C (APC)
Activated Protein C is a crucial anticoagulant serine protease that plays a significant role in regulating hemostasis and inflammation. It is a primary target for assays utilizing this compound.
Signaling Pathway of Activated Protein C:
Caption: Activated Protein C (APC) signaling cascade.
Thrombin
Thrombin is a multifunctional serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. While this compound is not the most specific substrate for thrombin, it is readily cleaved by this enzyme.
Signaling Pathway of Thrombin:
Caption: Thrombin's central role in coagulation and cellular activation.
Plasma Kallikrein
Plasma kallikrein is a serine protease that participates in the contact activation system of blood coagulation and the generation of the inflammatory mediator bradykinin.
Signaling Pathway of the Kallikrein-Kinin System:
Caption: The plasma kallikrein-kinin system activation and effects.
Experimental Protocols: Chromogenic Assay for Activated Protein C
This section provides a detailed methodology for a typical chromogenic assay to determine the activity of Activated Protein C using this compound.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
Calibrated pipettes
-
96-well microplate
-
Purified Activated Protein C (for standard curve)
-
This compound substrate solution (e.g., 2 mM in sterile water)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Stopping Reagent (e.g., 20% acetic acid or 2% citric acid)
-
Test samples (e.g., purified enzyme preparations, plasma samples)
Experimental Workflow:
Caption: Workflow for a chromogenic assay using this compound.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the purified APC standard in assay buffer to generate a standard curve (e.g., 0-100 ng/mL).
-
Dilute test samples as necessary in assay buffer.
-
Prepare the this compound substrate solution to the desired final concentration.
-
Pre-warm all reagents and the microplate to 37°C.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to each well of the 96-well microplate.
-
Add 25 µL of the APC standards and test samples to their respective wells.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the pre-warmed this compound substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of the stopping reagent to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot a standard curve of absorbance versus the concentration of the APC standards.
-
Determine the concentration of APC in the test samples by interpolating their absorbance values on the standard curve.
-
Enzyme activity can be calculated based on the amount of pNA released over time, using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm).
-
Conclusion
This compound is a versatile and valuable tool for researchers in hemostasis, thrombosis, and inflammation. Its defined specificity for key serine proteases like Activated Protein C, thrombin, and plasma kallikrein, coupled with the ease of use in chromogenic assays, makes it an indispensable reagent for quantifying enzyme activity and exploring the intricate signaling pathways they govern. This guide provides the foundational knowledge and practical protocols to effectively utilize this substrate in a research setting.
The Role of pGlu-Pro-Arg-MNA in Coagulation Cascade Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate pGlu-Pro-Arg-MNA, its application in coagulation cascade research, and detailed methodologies for its use. This document is intended for researchers, scientists, and professionals involved in drug development in the fields of hemostasis and thrombosis.
Introduction to this compound and its Significance
This compound, chemically known as pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin, is a fluorogenic substrate primarily utilized in the assessment of Activated Protein C (APC) activity.[1][2] The cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) moiety by APC releases the fluorophore, resulting in a measurable fluorescent signal. This substrate is a critical tool for functional assays of the Protein C anticoagulant pathway, a key regulatory system in hemostasis.
The Protein C pathway serves as a major negative feedback loop in the coagulation cascade, preventing excessive thrombus formation. Protein C, a vitamin K-dependent zymogen, is activated by the thrombin-thrombomodulin complex on the endothelial cell surface.[3][4][5][6] Activated Protein C, in conjunction with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating thrombin generation.[3][4][5][7] Dysregulation of this pathway is associated with an increased risk of venous thromboembolism.
Role in the Coagulation Cascade: The Protein C Pathway
The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin clot. The Protein C pathway is a crucial anticoagulant mechanism that controls the amplification of the cascade.
Quantitative Data and Enzyme Kinetics
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Boc-Leu-Ser-Thr-Arg-AMC | Activated Protein C | 330 | 8.4 | 2.5 x 104 |
Table 1: Kinetic constants for a fluorogenic substrate with Activated Protein C.[3]
Experimental Protocols
The primary application of this compound is in chromogenic assays to determine the functional activity of Protein C in plasma samples. Below is a detailed, generalized protocol for such an assay.
Principle of the Assay
The functional Protein C assay is a two-step process. First, Protein C in the plasma sample is quantitatively activated to APC by a specific activator, commonly derived from snake venom (e.g., Protac® from Agkistrodon contortrix).[8][9] In the second step, the amidolytic activity of the generated APC is measured by its ability to cleave the chromogenic substrate, this compound, releasing the fluorescent AMC molecule. The rate of AMC release is directly proportional to the functional Protein C concentration in the sample.[8][9]
Experimental Workflow
Detailed Methodology
Materials:
-
Platelet-poor plasma (PPP) sample
-
Protein C deficient plasma (for standard curve)
-
Purified Protein C standard
-
Protein C activator (e.g., Protac®)
-
This compound substrate solution
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and a bovine serum albumin)
-
Microplate fluorometer
-
37°C incubator
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of Protein C standards by serially diluting the purified Protein C standard in Protein C deficient plasma to achieve a range of concentrations (e.g., 0 to 150% of normal plasma levels).
-
-
Sample Preparation:
-
Thaw patient and control plasma samples at 37°C.
-
Dilute the plasma samples and standards in the assay buffer. The dilution factor will depend on the specific assay kit and instrument used.
-
-
Activation of Protein C:
-
Add a defined volume of the diluted plasma sample or standard to a microplate well.
-
Add a defined volume of the Protein C activator to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 5 minutes) to allow for complete activation of Protein C.[8]
-
-
Chromogenic Reaction:
-
Pre-warm the this compound substrate solution to 37°C.
-
Add a defined volume of the substrate solution to each well to initiate the reaction.
-
-
Detection:
-
Immediately place the microplate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 5-10 minutes) at an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence (ΔF/min) for each sample and standard.
-
Plot the ΔF/min for the standards against their corresponding Protein C concentrations to generate a standard curve.
-
Determine the Protein C concentration in the patient samples by interpolating their ΔF/min values from the standard curve.
-
Applications in Research and Drug Development
The use of this compound in functional Protein C assays is crucial for:
-
Diagnosis of Protein C Deficiency: Identifying individuals with congenital or acquired Protein C deficiencies who are at an increased risk of thrombosis.
-
Monitoring Anticoagulant Therapy: While less common for this purpose, it can be used to assess the impact of certain anticoagulants on the Protein C pathway.
-
Drug Discovery and Development: Screening for compounds that modulate the activity of APC or other components of the Protein C pathway. This is relevant for the development of novel antithrombotic or prothrombotic agents.
-
Basic Research: Investigating the regulation of the coagulation cascade and the role of the Protein C system in various physiological and pathological conditions.
Conclusion
This compound is a valuable tool for researchers and clinicians studying the coagulation cascade. Its specificity for Activated Protein C allows for the development of robust and reliable functional assays. A thorough understanding of its properties, the kinetics of its interaction with APC, and the principles of the assays in which it is used is essential for accurate data generation and interpretation in the fields of hemostasis and thrombosis research.
References
- 1. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bachem Boc-Leu-Ser-Thr-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Boc-Leu-Ser-Thr-Arg-AMC › PeptaNova [peptanova.de]
- 5. researchgate.net [researchgate.net]
- 6. APCr Assays [practical-haemostasis.com]
- 7. BOC-LEU-SER-THR-ARG-AMC_文献_化源网 [m.chemsrc.com]
- 8. Protein C Assays [practical-haemostasis.com]
- 9. researchgate.net [researchgate.net]
Probing the Dynamics of Serine Protease Activity: A Technical Guide to the Kinetics of pGlu-Pro-Arg-MNA Hydrolysis
For Immediate Release
This technical guide provides an in-depth exploration of the enzymatic hydrolysis of the chromogenic substrate L-Pyroglutamyl-L-Prolyl-L-Arginine-p-Nitroanilide (pGlu-Pro-Arg-pNA, often referred to as MNA). This substrate serves as a critical tool for researchers, scientists, and drug development professionals in the precise quantification of the activity of several key serine proteases. This document outlines the core principles of the hydrolysis reaction, detailed experimental protocols, and a summary of available kinetic data. Furthermore, it presents visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding.
Introduction to pGlu-Pro-Arg-MNA Hydrolysis and its Significance
The synthetic peptide pGlu-Pro-Arg-pNA is a valuable tool in the study of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. Upon cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety by a suitable protease, the chromogenic pNA is released. This release results in a measurable increase in absorbance at 405 nm, providing a direct and continuous method for monitoring enzyme activity.
While initially investigated in the context of enzymes related to the degradation of Thyrotropin-Releasing Hormone (TRH), it has been established that this compound is not a substrate for the TRH-degrading ectoenzyme. Instead, its primary utility lies in the characterization of serine proteases involved in the coagulation and fibrinolysis cascades, most notably urokinase , plasma kallikrein , and Factor XIIa . The study of the kinetics of this compound hydrolysis provides crucial insights into the function of these enzymes and a quantitative basis for the screening of potential inhibitors or activators.
Key Enzymes in this compound Hydrolysis
The hydrolysis of this compound is catalyzed by a specific subset of serine proteases that recognize the Pro-Arg sequence. The primary enzymes of interest are:
-
Urokinase (Urokinase-type Plasminogen Activator, uPA): A key enzyme in the fibrinolytic system, urokinase catalyzes the conversion of plasminogen to plasmin, which in turn degrades fibrin clots. Elevated urokinase activity is also associated with cancer cell invasion and metastasis.
-
Plasma Kallikrein: A central enzyme in the contact activation system of blood coagulation and the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and pain.
-
Factor XIIa (Activated Hageman Factor): The activated form of Factor XII, this enzyme initiates the intrinsic pathway of blood coagulation and is also involved in the activation of the kallikrein-kinin system.
Quantitative Kinetic Data
The efficiency of an enzyme in catalyzing a specific reaction is defined by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
While extensive research has been conducted on these enzymes, specific Km and kcat values for the hydrolysis of this compound are not consistently reported across the literature. However, data for structurally similar substrates provide valuable context:
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Human Urokinase | 5-oxo-Pro-Gly-Arg-pNA | ~100 - 200 | Not specified | Not specified |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | 30 | 1.5 x 10⁵ |
| Factor XIa | L-pyroglutamyl-L-prolyl-L-arginine-pNA | 270 | 51 | 1.9 x 10⁵ |
Note: The data presented are derived from various sources and experimental conditions. Direct comparison requires careful consideration of the specific assay conditions.[1] One study determined the kinetic constants of kallikrein and factor XIa for the chromogenic substrates H-D-L-prolyl-L-phenylanyl-L-arginine-p-nitroanilide (S-2302) and L-pyroglutamyl-L-propyl-L-arginine-p-nitroanilide (S-2366).[1]
Experimental Protocols
The following section provides a generalized, yet detailed, methodology for measuring the kinetics of this compound hydrolysis. Specific concentrations and incubation times may require optimization depending on the enzyme source, purity, and activity.
General Chromogenic Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl with 100-150 mM NaCl, pH 7.8 - 8.8. The optimal pH can vary depending on the specific enzyme.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. Protect from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme (urokinase, kallikrein, or Factor XIIa) in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
p-Nitroaniline (pNA) Standard Solution: Prepare a series of known concentrations of pNA in the assay buffer to generate a standard curve for the determination of product concentration.
2. Assay Procedure:
-
Standard Curve:
-
Add varying volumes of the pNA standard solution to the wells of a 96-well microplate.
-
Adjust the final volume in each well to be consistent with the assay volume using the assay buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.
-
-
Enzyme Assay:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the desired volume of the enzyme solution to each well.
-
To initiate the reaction, add the this compound substrate solution to each well. The final substrate concentration should be varied to determine Km and Vmax.
-
Immediately place the microplate in a temperature-controlled (e.g., 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
3. Data Analysis:
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNA formation (µmol/min) using the standard curve.
-
Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate the kcat value by dividing Vmax by the enzyme concentration ([E]).
Visualization of Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Intrinsic Pathway of the Coagulation Cascade.
Caption: General workflow for a chromogenic enzyme kinetic assay.
Conclusion
The hydrolysis of this compound serves as a robust and reliable method for the kinetic characterization of key serine proteases involved in coagulation and fibrinolysis. A thorough understanding of the kinetic parameters governing this reaction is essential for researchers in basic science and for professionals engaged in the development of novel therapeutics targeting these enzymatic pathways. The protocols and data presented in this guide provide a solid foundation for the implementation and interpretation of assays utilizing this important chromogenic substrate. Further research to establish definitive kinetic constants for this compound with its target enzymes under standardized conditions will be of significant value to the scientific community.
References
pGlu-Pro-Arg-MNA: A Versatile Tool for Probing the Fibrinolytic System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fibrinolytic system, responsible for the dissolution of fibrin clots, is a crucial physiological process maintaining hemostatic balance. Dysregulation of this intricate cascade can lead to severe thrombotic or bleeding disorders. The serine protease plasmin is the central enzyme in fibrinolysis, responsible for degrading the fibrin mesh of a clot. Plasmin is generated from its inactive zymogen, plasminogen, by the action of plasminogen activators such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). The study of these enzymes and their inhibitors is paramount in understanding and developing therapies for a range of cardiovascular and other diseases.
Chromogenic and fluorogenic peptide substrates are invaluable tools for the kinetic analysis of fibrinolytic enzymes. Among these, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) represents a key substrate for sensitively and specifically measuring the activity of enzymes that cleave after an arginine residue, a common characteristic of proteases in the fibrinolytic and coagulation cascades. This technical guide provides a comprehensive overview of the application of this compound and analogous substrates in the exploration of fibrinolysis, complete with data presentation, detailed experimental protocols, and pathway visualizations.
The Fibrinolytic Cascade and the Role of Key Enzymes
Urokinase-type plasminogen activator is a serine protease that plays a significant role in extracellular matrix degradation, cell migration, and tissue remodeling, in addition to its role in fibrinolysis.[4][5] High levels of uPA have been associated with the progression of various cancers, making it a target for therapeutic intervention.[4]
Principle of Enzyme Activity Assays using Peptide Substrates
The use of synthetic substrates like this compound allows for the direct measurement of enzyme activity in a purified system or in complex biological samples such as plasma. The fundamental principle involves the enzymatic cleavage of the peptide substrate, which liberates a chromogenic or fluorogenic leaving group. The rate of release of this group, which can be measured spectrophotometrically or fluorometrically, is directly proportional to the enzyme's activity.
In the case of this compound, the cleavage of the bond between arginine and 7-amino-4-methylcoumarin (AMC) by an active enzyme like plasmin or uPA results in the release of the fluorophore AMC. The fluorescence of the liberated AMC can be quantified, providing a sensitive measure of enzymatic activity. Similar principles apply to substrates releasing other reporters, such as p-nitroanilide (pNA).
Quantitative Data from Fibrinolysis Assays
The following tables summarize key quantitative parameters and characteristics of commercially available assay kits that utilize the principle of cleaving synthetic peptide substrates to measure the activity of fibrinolytic enzymes. This data provides a comparative overview for researchers selecting an appropriate assay for their specific needs.
| Assay Parameter | QuantiChrom™ Plasmin Assay Kit (Colorimetric) | Urokinase Activity Assay Kit (ab108915) (Colorimetric) | Plasmin Activity Assay Kit (Fluorometric) | QuantiFluo™ Urokinase Assay Kit (Fluorometric) |
| Enzyme Detected | Plasmin | Urokinase-type Plasminogen Activator (uPA) | Plasmin | Urokinase-type Plasminogen Activator (uPA) |
| Detection Method | Colorimetric (405 nm) | Colorimetric (405 nm) | Fluorometric (Ex/Em = 360/450 nm) | Fluorometric (Ex/Em = 380/450 nm) |
| Leaving Group | p-nitroanilide (pNA) | p-nitroanilide (pNA) | 7-amino-4-methylcoumarin (AMC) | Not specified, fluorimetric substrate |
| Linear Detection Range | 0.35 to 56.5 U/L | Not specified | Down to 10 ng of plasmin | Detection limit of 0.04 U/L |
| Sample Type | Biological Samples | Plasma, Cell Culture Supernatants | Plasma and various other samples | Biological Samples (e.g., Urine, Serum) |
| Assay Time | 30 minutes incubation | Not specified | Kinetic reading for 10-20 minutes | 15 minutes reaction time |
Table 1: Comparison of Commercially Available Fibrinolytic Enzyme Activity Assay Kits.
Experimental Protocols
The following sections provide detailed, generalized methodologies for performing key experiments using synthetic peptide substrates to explore fibrinolysis. These protocols are based on the principles outlined in various commercially available assay kits.[6][7][8][9][10]
Measurement of Direct Plasmin Activity
This protocol describes the direct measurement of active plasmin in a sample.
Materials:
-
96-well white or black flat-bottom microplate
-
Fluorescence microplate reader
-
Plasmin Assay Buffer
-
Plasmin Standard
-
Fluorogenic Plasmin Substrate (e.g., this compound)
-
Sample containing plasmin
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the Plasmin Standard in Plasmin Assay Buffer to generate a standard curve (e.g., 0, 50, 100, 150, 200, 250 ng/well).
-
Sample Preparation: Add 2-50 µL of the sample containing plasmin to the wells of the microplate. Adjust the final volume to 50 µL with Plasmin Assay Buffer. For samples with potential background fluorescence, prepare a parallel set of wells with the sample and buffer only.
-
Reagent Preparation: Prepare a Substrate Mix containing the fluorogenic plasmin substrate diluted in Plasmin Assay Buffer according to the manufacturer's instructions.
-
Reaction Initiation: Add 50 µL of the Substrate Mix to each standard and sample well. Mix gently.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-500 nm. Record readings every 2-3 minutes for 10-20 minutes at 37°C, protected from light.[10]
-
Data Analysis: Calculate the rate of change in fluorescence for each well. Subtract the background fluorescence rate (if applicable). Plot the fluorescence rate of the standards versus their concentration to generate a standard curve. Determine the plasmin activity in the samples from the standard curve.
Measurement of Urokinase-type Plasminogen Activator (uPA) Activity
This protocol outlines a coupled-enzyme assay to measure the activity of uPA. uPA in the sample activates plasminogen to plasmin, which then cleaves the synthetic substrate.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer
-
Human Plasminogen
-
Chromogenic Plasmin Substrate
-
uPA Standard
-
Sample containing uPA
Procedure:
-
Standard and Sample Preparation: Prepare dilutions of the uPA Standard in Assay Buffer. Add standards and samples to the wells of the microplate.
-
Reagent Addition: Add Human Plasminogen to all wells containing standards and samples.
-
Reaction Initiation: Add the Chromogenic Plasmin Substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the uPA to activate plasminogen and the resulting plasmin to cleave the substrate.
-
Measurement: Read the absorbance of each well at 405 nm.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the uPA activity in the samples by interpolating from the standard curve.
Visualizing Fibrinolysis and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental procedures.
Caption: The Fibrinolysis Signaling Pathway.
Caption: Experimental Workflow for a uPA Activity Assay.
Conclusion
Synthetic peptide substrates like this compound and its analogs are indispensable tools for the detailed investigation of the fibrinolytic system. They offer a sensitive, specific, and high-throughput method for quantifying the activity of key enzymes such as plasmin and uPA. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at unraveling the complexities of fibrinolysis and developing novel therapeutic strategies for related disorders. The careful selection of assay parameters and adherence to robust experimental design will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of this critical physiological process.
References
- 1. The Fibrinolytic System and Its Measurement: History, Current Uses and Future Directions for Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to quantify fibrinolysis: strengths and limitations. Communication from the International Society on Thrombosis and Haemostasis Scientific and Standardization Committee on fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Plasmin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. abcam.com [abcam.com]
An In-depth Technical Guide on the Initial Investigations into pGlu-Pro-Arg-MNA Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigations into the stability and solubility of the chromogenic substrate, pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biochemical assays utilizing this substrate.
Introduction
This compound is a synthetic peptide substrate widely employed in biochemical and clinical assays, primarily for the determination of Activated Protein C (APC) activity.[1][2] Protein C is a crucial vitamin K-dependent serine protease that plays a significant role in the regulation of blood coagulation.[3] Upon activation, APC selectively cleaves and inactivates Factors Va and VIIIa, thereby downregulating thrombin generation. The enzymatic activity of APC can be quantified by measuring the rate of hydrolysis of this compound, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). Understanding the stability and solubility of this substrate is paramount for ensuring the accuracy, reproducibility, and reliability of such assays.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C23H32N8O7 | [4][5] |
| Molecular Weight | 532.55 g/mol | [4][5] |
| Appearance | Solid | - |
| Purity | >98% | [5][6] |
| CAS Number | 130835-45-9 | [4][5] |
Solubility
This compound is known to be soluble in water.[4][5] For practical laboratory use, it is also soluble in dimethyl sulfoxide (DMSO). General guidelines for dissolving peptides suggest that for those with a net positive charge, like this compound (due to the arginine residue), dissolution in water or a slightly acidic buffer is recommended.[7][8]
Table 1: Solubility Data for this compound
| Solvent | Solubility | Recommendations |
| Water | Soluble | [4][5] |
| DMSO | Soluble | - |
| Aqueous Buffers (e.g., Tris, PBS) | Expected to be soluble | General peptide solubility guidelines suggest using a buffer with a pH that maintains the charge of the peptide. |
To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[4] It is advisable to prepare stock solutions and store them in aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
Stability
Table 2: Stability of Reconstituted Chromogenic Substrate (S-2366) in Sterile Water
| Storage Temperature | Duration | Stability |
| 2-8°C | > 6 months | Stable |
| Room Temperature (25°C) | Several weeks | Stable |
It is important to note that stability is significantly reduced in alkaline buffers.[3] Exposure to light and microbial contamination should also be avoided. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C.[4] Once in solution, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months.[4]
Potential Degradation Pathways: Peptides are susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be acid or base-catalyzed.
-
Oxidation: Particularly of residues like methionine and cysteine (not present in this compound).
-
Deamidation: Of asparagine and glutamine residues (the N-terminal pyroglutamic acid is a cyclized glutamine).
-
Pyroglutamic Acid Formation: The N-terminus of this peptide is already a pyroglutamic acid, which is a stable cyclized form of glutamine.
Experimental Protocols
5.1. Solubility Testing Protocol
This protocol outlines a general procedure for determining the solubility of this compound in a specific buffer.
-
Preparation: Accurately weigh a small, known amount of lyophilized this compound.
-
Solvent Addition: To the weighed peptide, add a small, precise volume of the desired solvent (e.g., water, buffer) to create a concentrated stock solution. Add the solvent incrementally.
-
Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial in an ultrasonic bath for short intervals. Gentle warming (e.g., to 37°C) can be applied if necessary.
-
Observation: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Quantification: If a quantitative solubility limit is required, prepare serial dilutions and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance of the 7-amino-4-methylcoumarin group.
5.2. Stability Testing Protocol
This protocol describes a method to assess the stability of this compound in solution under different conditions.
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in the desired buffer.
-
Aliquoting: Distribute the stock solution into multiple sterile, sealed vials to avoid repeated sampling from the same stock.
-
Incubation: Store the aliquots under various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 40°C; and different pH values).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each condition.
-
Analytical Method: Analyze the samples using a stability-indicating method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the intact peptide from any degradation products.
-
Data Analysis: Quantify the peak area of the intact this compound to determine the percentage remaining over time. Identify and, if possible, characterize any significant degradation products.
Enzymatic Degradation and Signaling Pathway
This compound is primarily used as a chromogenic substrate for Activated Protein C (APC). The enzymatic reaction involves the cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) moiety.
Protein C Activation Pathway:
The activation of Protein C is a key regulatory step in the coagulation cascade.
In this pathway, thrombin binds to thrombomodulin on the surface of endothelial cells. This complex then efficiently activates Protein C to Activated Protein C (APC). APC, in turn, is a serine protease that can cleave specific substrates, including this compound. The rate of AMC release, which can be measured fluorometrically, is directly proportional to the activity of APC in the sample.
Conclusion
The stability and solubility of this compound are critical parameters for its successful application in research and clinical diagnostics. This technical guide summarizes the available information and provides standardized protocols for the initial investigation of these properties. While this compound is readily soluble in aqueous solutions, careful handling and storage are necessary to minimize degradation and ensure the integrity of experimental results. The provided workflows and diagrams offer a framework for researchers to systematically evaluate and optimize the use of this important chromogenic substrate. Further studies are warranted to establish a comprehensive stability profile of this compound under a broader range of experimental conditions.
References
- 1. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTEIN C - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - tcsc4231 - Taiclone [taiclone.com]
- 6. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 7. biobasic.com [biobasic.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Methodological & Application
Application Notes and Protocols for Protein C Activity Assessment using pGlu-Pro-Arg-MNA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein C is a vital, vitamin K-dependent serine protease zymogen that plays a crucial role in the regulation of blood coagulation.[1][2] Upon activation, Protein C (to Activated Protein C, APC) acts as a potent anticoagulant by proteolytically inactivating coagulation cofactors Va and VIIIa, thereby downregulating thrombin generation.[1] Deficiencies in Protein C activity, whether congenital or acquired, can lead to an increased risk of venous thromboembolism.[1][3]
The pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) chromogenic assay provides a quantitative and reliable method for determining the functional activity of Protein C in plasma samples. This method is preferred for its specificity and is less susceptible to interferences compared to clot-based assays.[3][4]
Principle of the Assay
The chromogenic Protein C activity assay is a two-step process. In the first step, Protein C present in the plasma sample is specifically activated by a purified enzyme from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commonly known as Protac®.[4][5] In the second step, the amount of Activated Protein C (APC) generated is measured by its amidolytic activity on the chromogenic substrate pGlu-Pro-Arg-pNA (often referred to as S-2366), which is structurally similar to this compound.[6] The APC cleaves the substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the Protein C activity in the sample.[5]
Protein C Activation Pathway
The physiological activation of Protein C is a key regulatory step in hemostasis. It primarily occurs on the surface of endothelial cells and involves a series of protein-protein interactions.
Caption: Physiological activation of Protein C on the endothelial cell surface.
Experimental Protocol
This protocol provides a general guideline for the manual determination of Protein C activity. Automated coagulation analyzers can also be used, and the manufacturer's instructions should be followed.
Materials and Reagents
-
This compound or a similar chromogenic substrate (e.g., S-2366)
-
Protein C Activator (Protac®)
-
Tris Buffer (e.g., 50 mM, pH 7.4)
-
Protein C Deficient Plasma
-
Calibrators and Controls (with known Protein C activity levels)
-
Patient Platelet-Poor Plasma (PPP) samples
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
Incubator or water bath at 37°C
-
Calibrated pipettes
-
Microplates or cuvettes
Specimen Collection and Handling
-
Collect whole blood in a tube containing 3.2% (0.109 M) sodium citrate anticoagulant (9 parts blood to 1 part citrate).[5]
-
Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[7]
-
Carefully transfer the plasma to a clean plastic tube, avoiding contamination with platelets.
-
For immediate testing, plasma can be stored at room temperature for up to 4 hours. For longer storage, freeze at -20°C or below for up to one month.[5]
-
Thaw frozen samples rapidly at 37°C before use and test within 2 hours of thawing. Do not refreeze.[7]
Reagent Preparation
-
Chromogenic Substrate: Reconstitute according to the manufacturer's instructions. Protect from light.
-
Protein C Activator (Protac®): Reconstitute with the recommended buffer or distilled water as per the manufacturer's protocol.[5]
-
Calibrators and Controls: Prepare a dilution series of the calibrator plasma with Protein C deficient plasma to generate a standard curve (e.g., 100%, 50%, 25%, 12.5%, and 0% activity).
Assay Procedure
The following is an example of a manual assay procedure. Volumes and incubation times may need to be optimized based on the specific reagents and equipment used.
Caption: General experimental workflow for the this compound Protein C assay.
Step-by-Step Method:
-
Dilution: Dilute patient plasma, calibrators, and controls (e.g., 1:10 or 1:20) with Tris buffer.
-
Pre-warming: Pre-warm the diluted samples and reagents (Protein C Activator and Chromogenic Substrate) to 37°C.
-
Activation:
-
Pipette 50 µL of the diluted sample (or calibrator/control) into a microplate well or cuvette.
-
Add 50 µL of the pre-warmed Protein C Activator.
-
Mix and incubate for a precise time (e.g., 3-5 minutes) at 37°C.
-
-
Substrate Reaction:
-
Add 50 µL of the pre-warmed Chromogenic Substrate.
-
Mix and incubate for a precise time (e.g., 2-5 minutes) at 37°C.
-
-
Measurement: Measure the change in absorbance per minute (ΔOD/min) at 405 nm using a spectrophotometer.
Data Analysis
-
Standard Curve: Plot the ΔOD/min values for the calibrators against their known Protein C activity levels (in %).
-
Calculation: Determine the Protein C activity of the patient samples and controls by interpolating their ΔOD/min values from the standard curve.
-
Reporting: Report the results as a percentage (%) of normal activity.
Quantitative Data Summary
The performance characteristics of the chromogenic Protein C assay can vary between different reagent and instrument combinations. The following tables provide representative data.
Table 1: Assay Precision
| Assay Type | Normal Protein C Level (CV %) | Abnormal Protein C Level (CV %) |
| Intra-Assay | 3.5%[8] | - |
| Inter-Assay (Chromogenic) | 4-7%[9] | 4-11%[9] |
CV: Coefficient of Variation
Table 2: Assay Performance and Characteristics
| Parameter | Typical Value/Range | Reference(s) |
| Linearity | Good correlation (r > 0.98) is typically observed.[10] | [10] |
| Normal Range | Approximately 70-140% of normal pooled plasma. | - |
| Pathological Range | Heterozygous deficiency: 30-60%.[11] | [11] |
| Specificity | High for activated Protein C, particularly with S-2366 substrate.[6] | [6] |
Potential Interferences
The chromogenic Protein C assay is robust, but certain substances can interfere with the results.
Table 3: Common Interferences in Chromogenic Protein C Assays
| Interfering Substance | Effect on Assay | Notes | Reference(s) |
| Hemolysis | Can interfere with results, with the effect being analyzer-dependent (may increase or have no significant effect on measured activity). | It is recommended to use non-hemolyzed samples. | [12][13] |
| Lipemia | Can increase measured Protein C activity on some platforms. | Fasting samples are preferred. | [12][13] |
| Hyperbilirubinemia | Can cause an increase or decrease in measured activity depending on the analytical system. | Caution should be exercised when interpreting results from icteric samples. | [12][13] |
| Direct Oral Anticoagulants (DOACs) | Generally, do not significantly affect the chromogenic Protein C assay. | This is a key advantage over clot-based assays. | [4] |
| Heparin | Chromogenic assays are largely unaffected by heparin at therapeutic concentrations. | Another advantage over clot-based methods. | [3] |
| Lupus Anticoagulant | The chromogenic assay is not influenced by the presence of lupus anticoagulant. | A significant advantage for accurate measurement in patients with this condition. | [4] |
| Factor V Leiden | The chromogenic assay is not affected by the Factor V Leiden mutation. | Clot-based assays can yield misleadingly low results in the presence of this mutation. | [4] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein C Activity in Controls | Improper reagent reconstitution or storage. Expired reagents. Pipetting errors. | Re-prepare reagents. Check expiration dates. Verify pipette calibration and technique. |
| High Background Absorbance | Substrate degradation. Contaminated reagents or disposables. | Use fresh substrate. Use clean, dedicated labware. |
| Poor Reproducibility | Inconsistent incubation times. Temperature fluctuations. Pipetting inconsistencies. | Use a calibrated timer and incubator. Ensure consistent pipetting technique. |
| Non-linear Standard Curve | Incorrect calibrator dilutions. Error in plotting data. Substrate limitation. | Prepare fresh calibrator dilutions. Double-check calculations and graph plotting. Ensure substrate is not limiting. |
Conclusion
The this compound chromogenic assay is a reliable and specific method for the quantitative determination of Protein C activity. Its advantages over clot-based assays, particularly the reduced susceptibility to common interferences, make it a valuable tool in the investigation of thrombotic disorders and for monitoring protein C levels in various clinical and research settings. Adherence to a well-defined protocol and awareness of potential interferences are crucial for obtaining accurate and reproducible results.
References
- 1. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 3. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein C Assays [practical-haemostasis.com]
- 5. coachrom.com [coachrom.com]
- 6. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysmex-ap.com [sysmex-ap.com]
- 8. A functional assay of protein C in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein C assay performance: an analysis of North American specialized coagulation laboratory association proficiency testing results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helena.com [helena.com]
- 12. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring Kallikrein Activity Using Fluorogenic Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. The measurement of kallikrein activity is essential for studying its biological functions and for the development of therapeutic inhibitors. This document provides detailed application notes and protocols for measuring kallikrein activity using a fluorogenic substrate. While the user specified pGlu-Pro-Arg-MNA, the more commonly cited and validated substrate for kallikrein is H-D-Pro-Phe-Arg-pNA (often referred to as S-2302) or similar fluorogenic peptides like Pro-Phe-Arg-MCA.[1] Given the structural similarity and the established use of these related compounds, this guide will focus on the principles and protocols applicable to these substrates for accurate kallikrein activity measurement.
The enzymatic reaction involves the cleavage of the substrate by kallikrein, which releases a fluorescent or chromogenic molecule (e.g., 7-amino-4-methylcoumarin (AMC) or p-nitroaniline (pNA)). The rate of release of this molecule, measured by fluorescence or absorbance, is directly proportional to the kallikrein activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kallikrein-kinin signaling pathway and a general experimental workflow for measuring kallikrein activity.
Caption: The Plasma Kallikrein-Kinin System leading to Bradykinin release and cellular responses.
Caption: General workflow for a kallikrein activity assay using a fluorogenic substrate.
Quantitative Data Summary
The following tables summarize key quantitative data for kallikrein activity assays using relevant substrates.
Table 1: Kinetic Constants of Kallikrein with Various Substrates
| Substrate | Kallikrein Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bz-Pro-Phe-Arg-pNA | Human Kallikrein-related Peptidase 2 (KLK2) | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | [2] |
| H-Pro-Phe-Arg-AMC | Human Kallikrein-related Peptidase 2 (KLK2) | 69 ± 3 | 23.42 ± 0.09 | 3.4 x 10⁵ | [2] |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | Not Specified | Not Specified | Not Specified | [3][4][5] |
| Pro-Phe-Arg-MCA | Human Urinary Kallikrein | Not Specified | Not Specified | Not Specified | [1] |
Note: Kinetic constants can vary depending on the specific kallikrein (plasma vs. tissue), its source (recombinant vs. native), and the assay conditions (pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: General Kallikrein Activity Assay (Fluorogenic)
This protocol is a general guideline for measuring kallikrein activity using a fluorogenic substrate like Pro-Phe-Arg-MCA.
Materials:
-
Purified Kallikrein
-
Fluorogenic substrate (e.g., Pro-Phe-Arg-MCA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~380 nm / ~460 nm for MCA)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the kallikrein enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted kallikrein solution to the appropriate wells.
-
For blank wells, add 25 µL of Assay Buffer instead of the enzyme.
-
-
Initiation of Reaction:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
To start the reaction, add 25 µL of the substrate working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the blank wells.
-
Kallikrein activity is proportional to the calculated initial velocity.
-
Protocol 2: Kallikrein Inhibition Assay
This protocol is designed to determine the potency of a kallikrein inhibitor (e.g., IC₅₀ value).
Materials:
-
Same as Protocol 1
-
Kallikrein inhibitor of interest
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the kallikrein inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted kallikrein solution to each well.
-
Add 10 µL of the serially diluted inhibitor to the appropriate wells. For control wells (100% activity), add 10 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure fluorescence.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Normalize the data by setting the activity in the absence of inhibitor to 100%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Protocol 3: Measurement of Kallikrein-like Activity in Plasma (Chromogenic)
This protocol is adapted for measuring kallikrein-like activity in plasma samples using a chromogenic substrate like S-2302 (H-D-Pro-Phe-Arg-pNA).[4][6]
Materials:
-
Citrated plasma sample
-
Chromogenic substrate S-2302
-
Tris Buffer: 50 mM Tris, pH 7.8[4]
-
Acetic Acid (20%) to stop the reaction
-
96-well clear microplate
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Sample Preparation:
-
Assay Setup (Acid-Stopped Method):
-
Initiation of Reaction:
-
Stopping the Reaction and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the plasma blank from the sample absorbance.
-
The kallikrein-like activity is proportional to the change in absorbance.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to accurately measure kallikrein activity. While the specific substrate this compound is not commonly used for kallikrein, the principles and methods described for structurally similar and well-validated substrates are directly applicable. Careful optimization of assay conditions is recommended for achieving reliable and reproducible results in kallikrein research and drug development.
References
- 1. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. An optimized assay for prekallikrein activator activity in human plasma products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coachrom.com [coachrom.com]
Application Notes and Protocols for Photometric Enzyme Kinetics using pGlu-Pro-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a valuable tool for studying the kinetics of various serine proteases involved in critical physiological and pathological processes. Its specific amino acid sequence makes it a target for enzymes that preferentially cleave after arginine residues, such as urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and activated Protein C. Upon enzymatic cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) or a related chromophore is released, leading to a measurable change in absorbance or fluorescence. This allows for the sensitive and continuous monitoring of enzyme activity, making it ideal for kinetic studies, inhibitor screening, and diagnostic applications.
These application notes provide a detailed protocol for utilizing this compound in a photometric enzyme kinetic assay, along with relevant quantitative data and visualizations of associated signaling pathways.
Data Presentation
The following tables summarize kinetic parameters for key enzymes that can be assayed using this compound or structurally similar chromogenic substrates. This data is provided for comparative purposes to aid in experimental design and interpretation.
Table 1: Michaelis-Menten Constants (Km) for Urokinase and Tissue Plasminogen Activator with Various Chromogenic Substrates
| Enzyme | Substrate | Km (µM) | Reference |
| Urokinase (High Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 200 | [1] |
| Urokinase (Low Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 220 | [1] |
| Tissue Plasminogen Activator | S-2288 (H-D-Ile-Pro-Arg-pNA) | 830 | [1] |
| Tissue Plasminogen Activator | S-2251 (H-D-Val-Leu-Lys-pNA) | 1300 | [2] |
Note: S-2444 is structurally similar to this compound and provides an estimate of the expected Km for urokinase.
Table 2: Catalytic Constants (kcat) for Urokinase and Tissue Plasminogen Activator with Various Chromogenic Substrates
| Enzyme | Substrate | kcat (s-1) | Reference |
| Urokinase (High Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 12.5 | [1] |
| Urokinase (Low Molecular Weight) | S-2444 (pyro-Glu-Gly-Arg-pNA) | 48.6 | [1] |
| Tissue Plasminogen Activator | S-2288 (H-D-Ile-Pro-Arg-pNA) | 9.8 | [1] |
| Tissue Plasminogen Activator | S-2251 (H-D-Val-Leu-Lys-pNA) | 2.1 | [2] |
Table 3: Kinetic Parameters of Tissue Plasminogen Activator (tPA) with its Natural Substrate, Plasminogen
| Condition | Km (µM) | kcat (s-1) | Reference |
| In purified system | 65 | 0.06 | [3] |
| In the presence of fibrin | 0.16 | 0.1 | [3] |
Experimental Protocols
This section provides a detailed methodology for a continuous photometric kinetic assay using this compound. The protocol is generalized and may require optimization depending on the specific enzyme and experimental goals.
Principle
The enzyme-catalyzed hydrolysis of this compound releases a chromogenic or fluorogenic group, leading to an increase in absorbance or fluorescence over time. The initial rate of this reaction is directly proportional to the enzyme concentration and can be used to determine kinetic parameters such as Km and Vmax.
Materials
-
Enzyme of interest (e.g., urokinase, tPA, activated Protein C), purified
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% (v/v) Triton X-100, pH 8.5 at 37°C
-
96-well microplate, clear flat-bottom for colorimetric assays
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader set to 37°C
-
Nuclease-free water for reagent preparation
Method
-
Reagent Preparation:
-
Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.5. For 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 2 mL of 5 M NaCl, and 100 µL of 10% Triton X-100, and bring the final volume to 100 mL with nuclease-free water. Adjust the pH to 8.5 at 37°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in nuclease-free water. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in assay buffer. The optimal concentration will need to be determined empirically but should result in a linear rate of substrate hydrolysis for at least 10-15 minutes.
-
-
Assay Procedure for Michaelis-Menten Kinetics:
-
Prepare a series of substrate dilutions in assay buffer ranging from approximately 0.1 to 10 times the expected Km. For example, for urokinase, a range of 20 µM to 2 mM could be appropriate based on the data for similar substrates[1].
-
To each well of a 96-well plate, add 50 µL of the appropriate substrate dilution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per minute (ΔA/min) to the rate of product formation (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the released chromophore at 405 nm, c is the concentration, and l is the path length of the sample in the microplate well.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the photometric enzyme kinetic assay.
Caption: Workflow for photometric enzyme kinetics.
Signaling Pathways
The enzymes assayed with this compound are key players in the coagulation and fibrinolysis cascades. The following diagrams illustrate these pathways.
Urokinase (uPA) Signaling Pathway
Caption: Urokinase signaling cascade.
Coagulation and Fibrinolysis Pathways
Caption: Overview of coagulation and fibrinolysis.
References
Application Notes and Protocols for pGlu-Pro-Arg-MNA Assays: Developing a Standard Curve
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for generating a standard curve for the fluorogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amido-4-methylcoumarin). This is a critical step in quantifying protease activity, particularly for enzymes that cleave this substrate, such as certain serine proteases. The release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage allows for sensitive detection and quantification of enzyme kinetics.
Principle of the Assay
The this compound assay is a fluorescence-based method for measuring protease activity. The substrate consists of a tripeptide sequence (pGlu-Pro-Arg) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. When a protease cleaves the peptide bond between arginine and AMC, free AMC is released. This free AMC is highly fluorescent and can be detected using a fluorometer with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively. The rate of increase in fluorescence is directly proportional to the enzymatic activity. To translate the measured relative fluorescence units (RFU) into the amount of product formed, a standard curve using known concentrations of free AMC is required.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
7-amino-4-methylcoumarin (AMC) standard
-
Protease of interest
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
DMSO (for dissolving substrate and standard)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Preparation of Reagents
-
AMC Standard Stock Solution (10 mM): Dissolve a known amount of AMC powder in DMSO to create a 10 mM stock solution. For example, dissolve 1.75 mg of AMC (MW: 175.19 g/mol ) in 1 mL of DMSO. Store this stock solution protected from light at -20°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution. Store this solution protected from light at -20°C.
-
Assay Buffer: Prepare the appropriate assay buffer for your protease of interest. The buffer composition may need to be optimized for pH and ionic strength to ensure optimal enzyme activity. A common starting point is 0.1 M Tris-HCl, pH 8.0.
Protocol for Generating an AMC Standard Curve
This protocol describes the preparation of a standard curve using known concentrations of free AMC to correlate fluorescence intensity with the amount of product formed.
-
Prepare a working solution of AMC (100 µM): Dilute the 10 mM AMC stock solution 1:100 in Assay Buffer. For example, add 10 µL of 10 mM AMC stock to 990 µL of Assay Buffer.
-
Prepare AMC standards in a 96-well plate: Add the volumes of the 100 µM AMC working solution and Assay Buffer to the wells of a black 96-well plate as indicated in the table below to generate a series of standards. It is recommended to prepare each standard in triplicate.
Well Volume of 100 µM AMC (µL) Volume of Assay Buffer (µL) Final AMC Concentration (µM) 1 0 100 0 (Blank) 2 1 99 1 3 2.5 97.5 2.5 4 5 95 5 5 10 90 10 6 15 85 15 7 20 80 20 8 25 75 25 -
Measure Fluorescence: Place the 96-well plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3]
-
Plot the Standard Curve: Subtract the average fluorescence of the blank (0 µM AMC) from the average fluorescence of all other standards. Plot the background-subtracted relative fluorescence units (RFU) against the corresponding AMC concentration (µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'm' is the slope, 'x' is the AMC concentration, and 'c' is the y-intercept. The R-squared value should be close to 1, indicating a good linear fit.
Protocol for Protease Activity Assay
-
Prepare Enzyme Dilutions: Prepare serial dilutions of your protease sample in Assay Buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically to ensure the reaction rate is within the linear range of the assay.
-
Prepare Reaction Mix: Prepare a reaction mix containing the this compound substrate. Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal substrate concentration may need to be determined by running a substrate titration curve.
-
Set up the Assay Plate:
-
Sample Wells: Add your diluted enzyme samples to the wells of a 96-well plate.
-
Negative Control (No Enzyme): Add Assay Buffer instead of the enzyme solution to determine the background fluorescence from substrate auto-hydrolysis.
-
Positive Control (Optional): Include a known concentration of a standard protease to ensure the assay is working correctly.
-
-
Initiate the Reaction: Add the substrate-containing Reaction Mix to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature for your enzyme. Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at Ex/Em wavelengths of 360-380 nm/440-460 nm.[4]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each sample by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Use the slope from the AMC standard curve to convert the V₀ from RFU/min to µM/min (or another appropriate unit of product formation rate).
-
The protease activity can then be calculated using the following formula:
Activity (µmol/min/mg) = (Rate of AMC formation (µM/min) * Reaction Volume (L)) / Amount of Enzyme (mg)
-
Data Presentation
Table 1: Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Standard Deviation | Background-Subtracted RFU |
| 0 (Blank) | 150 | 10 | 0 |
| 1 | 550 | 25 | 400 |
| 2.5 | 1125 | 45 | 975 |
| 5 | 2100 | 80 | 1950 |
| 10 | 4050 | 150 | 3900 |
| 15 | 5980 | 210 | 5830 |
| 20 | 7950 | 280 | 7800 |
| 25 | 9800 | 350 | 9650 |
Table 2: Example Protease Activity Data
| Sample | Enzyme Concentration (µg/mL) | V₀ (RFU/min) | Rate of AMC Formation (µM/min) | Specific Activity (µmol/min/mg) |
| 1 | 10 | 500 | 1.25 | 12.5 |
| 2 | 20 | 980 | 2.45 | 12.25 |
| 3 | 40 | 1950 | 4.88 | 12.2 |
| Blank | 0 | 20 | 0.05 | N/A |
Mandatory Visualization
Caption: Workflow for this compound assay including standard curve generation and data analysis.
References
Application of pGlu-Pro-Arg-MNA in Plasma-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amido-4-methylcoumarin) is a valuable tool for the kinetic measurement of various serine proteases in plasma-based assays. Its chemical structure allows for the sensitive and specific detection of enzymatic activity through the release of the fluorescent group, 7-amido-4-methylcoumarin (AMC), upon cleavage. This document provides detailed application notes and protocols for the use of this compound in assays for key enzymes involved in coagulation and fibrinolysis, including urokinase, plasma kallikrein, Factor XIIa, and Protein C.
Principle of the Assay
The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the substrate. The enzyme of interest specifically recognizes and cleaves the peptide sequence, liberating the fluorescent AMC moiety. The rate of AMC release is directly proportional to the enzymatic activity and can be monitored in real-time using a fluorometer. This allows for the quantitative determination of enzyme activity in plasma samples and the evaluation of potential inhibitors or activators.
Signaling Pathways and Experimental Workflow
The enzymes targeted by this compound are integral components of the coagulation and fibrinolysis cascades. Understanding their roles is crucial for interpreting assay results.
Preparation of pGlu-Pro-Arg-MNA Stock Solutions: An Application Note
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of pGlu-Pro-Arg-MNA (L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-β-naphthylamide), a chromogenic substrate widely used in enzymatic assays. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.
Introduction
This compound is a sensitive substrate for a variety of serine proteases. Its enzymatic cleavage releases 4-methoxy-β-naphthylamine (MNA), which can be detected colorimetrically or fluorometrically, allowing for the quantification of enzyme activity. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary steps and best practices for preparing these solutions.
Material Properties
Accurate data on the physical and chemical properties of this compound are essential for correct stock solution preparation. The table below summarizes key quantitative data for both the free peptide and its more commonly used monoacetate salt form.
| Property | This compound | This compound monoacetate |
| Molecular Weight | 532.55 g/mol [1][2][3] | 592.60 g/mol [4][5][6] |
| Formula | C₂₃H₃₂N₈O₇[2][3] | C₂₅H₃₆N₈O₉[5][6] |
| Appearance | Solid[5] | Off-white to light yellow solid[5] |
| Solubility | Soluble in Water[2][3] | H₂O: ≥ 25 mg/mL (42.19 mM)[5] |
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound monoacetate.
Materials
-
This compound monoacetate powder
-
Nuclease-free water (or appropriate buffer)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, light-protective microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure
-
Pre-Equilibration: Allow the this compound monoacetate powder vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of the peptide using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 592.60 g/mol = 5.926 mg
-
Weighing: Carefully weigh the calculated amount of this compound monoacetate powder in a suitable container. For small quantities, it is often more practical to use the entire contents of a pre-weighed vial and add the appropriate volume of solvent to achieve the desired concentration.
-
Dissolution: Add the calculated volume of nuclease-free water to the powder. For instance, to prepare a 10 mM stock from 10 mg of powder, add 1.6875 mL of water.[5]
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Solubility Enhancement (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Sterilization (Optional): If the stock solution is to be used in cell-based assays, it can be sterilized by passing it through a 0.22 µm filter.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective microcentrifuge tubes to minimize freeze-thaw cycles.[2][3] Store the aliquots under the following conditions:
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols: pGlu-Pro-Arg-MNA Monoacetate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pGlu-Pro-Arg-MNA monoacetate, a chromogenic substrate, for the kinetic analysis of various proteases, particularly plasma kallikrein and Protein C. This document includes a comparison with other salt forms, detailed experimental protocols, and data presentation guidelines to facilitate its application in research and drug development.
Comparison of this compound Salt Forms
Acetate salts are frequently favored in pharmaceutical development due to their generally lower toxicity and superior lyophilization characteristics.[1][2][3] For certain peptides, the hydrochloride salt may confer greater stability, particularly for those containing residues susceptible to oxidation, such as those with free sulfhydryl groups.[2][3] For instance, one study on the MAGE-3 peptide demonstrated enhanced stability of the hydrochloride form over the acetate form.[1] Trifluoroacetate salts, often a remnant of the peptide synthesis and purification process, are also common but may be less desirable for certain biological applications.
Table 1: General Comparison of Common Counter-Ions for Peptide Substrates
| Property | Acetate | Hydrochloride | Trifluoroacetate (TFA) |
| General Use | Widely used in pharmaceutical formulations. | Used to enhance stability in specific cases. | Common in research-grade peptides due to synthesis methods. |
| Solubility | Generally good in aqueous solutions. | Generally good in aqueous solutions. | Generally good in aqueous solutions. |
| Stability | Good, but can be peptide-dependent. | May offer enhanced stability for certain peptides.[1] | Can be less stable and potentially interfere with biological assays. |
| Toxicity | Generally considered to have low toxicity. | Generally considered to have low toxicity. | May exhibit higher cellular toxicity compared to acetate. |
| Lyophilization | Typically results in a good, stable cake.[3] | Properties can be variable. | May result in a less desirable, "fluffy" lyophilized product.[3] |
Application: Plasma Kallikrein Activity Assay
Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system of blood coagulation and the generation of bradykinin. The chromogenic substrate this compound is cleaved by plasma kallikrein, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
Experimental Protocol: Kinetic Analysis of Plasma Kallikrein
This protocol is adapted from established methods for measuring plasma kallikrein activity using similar chromogenic substrates.
Materials:
-
This compound monoacetate
-
Purified human plasma kallikrein
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to 37°C
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound monoacetate in sterile, nuclease-free water. A typical stock concentration is 1-10 mM. The substrate is soluble in water at ≥ 25 mg/mL. Store the stock solution in aliquots at -20°C or -80°C.
-
Enzyme Preparation: Dilute the purified human plasma kallikrein in the Tris-HCl buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of Tris-HCl buffer to each well of a 96-well microplate.
-
Add 25 µL of the diluted plasma kallikrein solution to each well.
-
To initiate the reaction, add 25 µL of a serial dilution of the this compound monoacetate substrate solution to each well. The final substrate concentrations should span a range that allows for the determination of Michaelis-Menten kinetics (e.g., 0.1 to 5 times the expected Km).
-
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
Table 2: Example Data for Kallikrein Kinetics with this compound monoacetate
| Substrate Conc. (µM) | Initial Velocity (mOD/min) |
| 10 | 5.2 |
| 20 | 9.8 |
| 40 | 17.5 |
| 80 | 28.0 |
| 160 | 40.1 |
| 320 | 48.5 |
| 640 | 51.2 |
Experimental Workflow for Kallikrein Activity Assay
Caption: Workflow for Kallikrein Activity Assay.
Application: Protein C Activity Assay
Activated Protein C (APC) is a key anticoagulant enzyme that proteolytically inactivates Factors Va and VIIIa. The activity of Protein C can be measured after its activation by a specific activator (e.g., from snake venom) using this compound as a chromogenic substrate.
Experimental Protocol: Chromogenic Protein C Activity Assay
Materials:
-
This compound monoacetate
-
Patient plasma (citrated)
-
Protein C activator (e.g., Protac®)
-
Assay buffer (e.g., Tris-HCl, pH 8.2)
-
Microplate reader (405 nm)
-
96-well microplates
-
Incubator (37°C)
Procedure:
-
Sample Preparation: Centrifuge citrated blood samples to obtain platelet-poor plasma.
-
Activation of Protein C:
-
In a microplate, mix a small volume of patient plasma with the Protein C activator solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for the complete activation of Protein C.
-
-
Chromogenic Reaction:
-
Prepare a working solution of this compound monoacetate in the assay buffer.
-
Add the substrate solution to the wells containing the activated plasma to initiate the chromogenic reaction.
-
-
Measurement: Immediately measure the change in absorbance at 405 nm over time in a microplate reader at 37°C.
-
Calculation: The rate of pNA formation is proportional to the APC activity in the plasma sample. The results can be compared to a standard curve prepared using a calibrator plasma with a known Protein C activity.
Signaling Pathway of Protein C Anticoagulation
Caption: Protein C Anticoagulant Pathway.
Concluding Remarks
This compound monoacetate is a versatile and reliable chromogenic substrate for the kinetic analysis of important proteases in the coagulation and anticoagulation systems. While direct comparative data with other salt forms is limited, the general advantages of acetate salts in terms of biocompatibility and formulation properties make the monoacetate form a suitable choice for many research and development applications. The provided protocols offer a starting point for establishing robust and reproducible enzymatic assays in your laboratory. As with any assay, optimization of specific parameters such as enzyme and substrate concentrations, buffer conditions, and incubation times is recommended to achieve the best performance.
References
Application Notes and Protocols for Determining Enzyme Concentration Using pGlu-Pro-Arg-MNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of enzyme concentration and activity is critical in various fields of research and drug development. Fluorogenic peptide substrates provide a sensitive and continuous method for assaying protease activity. This document details the use of the fluorogenic substrate, pyroglutamyl-prolyl-arginyl-7-methoxy-2-naphthylamine (pGlu-Pro-Arg-MNA), for the quantification of specific serine proteases, particularly thrombin and plasma kallikrein.
This compound is a synthetic substrate designed to be cleaved by enzymes that recognize the Pro-Arg sequence. Upon enzymatic cleavage C-terminal to the arginine residue, the highly fluorescent molecule 4-methoxy-2-naphthylamine (MNA) is released. The rate of MNA release, measured by its fluorescence, is directly proportional to the enzyme's activity, which in turn can be used to determine the enzyme's concentration. This assay is characterized by its high sensitivity, specificity, and amenability to high-throughput screening formats.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between arginine (Arg) and 7-methoxy-2-naphthylamine (MNA) in the this compound substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage by a target enzyme, the fluorescent MNA is liberated. The fluorescence intensity is monitored over time, and the initial reaction velocity (V₀) is determined from the linear portion of the fluorescence versus time plot. Under conditions where the substrate concentration is well above the Michaelis constant (Km), the reaction rate is proportional to the enzyme concentration.
Featured Applications: Thrombin and Kallikrein
Thrombin: A Key Enzyme in Hemostasis and Thrombosis
Thrombin (Factor IIa) is a serine protease that plays a central role in the blood coagulation cascade. It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Beyond its procoagulant functions, thrombin is also involved in anticoagulation, inflammation, and cell signaling. Dysregulation of thrombin activity is implicated in various cardiovascular diseases, making it a key target for anticoagulant therapies.
The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is the final enzyme of the common pathway and also acts as a potent feedback activator of earlier clotting factors, amplifying its own production.
Plasma Kallikrein: A Mediator of Inflammation and Blood Pressure Regulation
Plasma kallikrein is a serine protease that circulates in the plasma as an inactive zymogen, prekallikrein. Upon activation, it plays a significant role in the kallikrein-kinin system, which is involved in inflammation, blood pressure control, coagulation, and pain. Kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.
The kallikrein-kinin system is a cascade of proteins that contributes to various physiological and pathological processes. Activation of this system leads to the production of bradykinin, which is a potent vasodilator, increases vascular permeability, and causes pain, all of which are classic signs of inflammation.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified thrombin or plasma kallikrein of known concentration (for standard curve).
-
Substrate: this compound (store at -20°C, protected from light).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal buffer composition may vary depending on the enzyme.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation at ~340 nm and emission detection at ~440 nm.
-
Reagent-grade water.
-
DMSO (optional): For dissolving the substrate.
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH. For example, for a 50 mM Tris-HCl, 100 mM NaCl buffer at pH 8.0, dissolve the appropriate amounts of Tris base and NaCl in reagent-grade water, adjust the pH with HCl, and bring to the final volume.
-
Substrate Stock Solution: Dissolve this compound in DMSO or the assay buffer to a stock concentration of 1-10 mM. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Standard Stock Solution: Prepare a high-concentration stock solution of the purified enzyme in assay buffer. The exact concentration will depend on the specific activity of the enzyme preparation.
-
Enzyme Working Solutions (for Standard Curve): Perform serial dilutions of the enzyme stock solution in cold assay buffer to generate a range of concentrations for the standard curve. Keep enzyme solutions on ice.
Protocol 2: Fluorometric Enzyme Assay
-
Set up the Microplate:
-
Add assay buffer to all wells to be used.
-
Add the serially diluted enzyme standards to their respective wells.
-
Add the unknown samples to their wells.
-
Include a "no enzyme" control (buffer only) to measure background fluorescence.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the substrate stock solution in the assay buffer to the final desired concentration (e.g., 2-5 times the Km, if known, or a concentration determined through optimization, such as 100 µM).
-
Add the substrate working solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 440 nm.
-
Data Analysis
-
Determine the Rate of Reaction: For each well, plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (RFU/min).
-
Generate a Standard Curve: Subtract the slope of the "no enzyme" control from the slopes of the enzyme standards. Plot the corrected V₀ values (in RFU/min) against the known enzyme concentrations.
-
Determine the Concentration of Unknown Samples: Subtract the slope of the "no enzyme" control from the slopes of the unknown samples. Use the standard curve to determine the enzyme concentration in the unknown samples.
Experimental Workflow
Data Presentation
The quantitative data for enzyme kinetics should be summarized for easy comparison. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters.
Note: Experimentally determined kinetic constants for this compound are not widely available in the public literature and should be determined empirically for the specific enzyme and assay conditions used. The values presented below are for illustrative purposes and may not be representative of actual experimental data.
Table 1: Illustrative Kinetic Parameters for Thrombin with this compound
| Parameter | Value | Units | Conditions |
| Km | [To be determined] | µM | pH 8.0, 37°C |
| Vmax | [To be determined] | RFU/min/µg | pH 8.0, 37°C |
| Optimal pH | 7.5 - 8.5 | - | 37°C |
| Optimal Temp. | 35 - 40 | °C | pH 8.0 |
Table 2: Illustrative Kinetic Parameters for Plasma Kallikrein with this compound
| Parameter | Value | Units | Conditions |
| Km | [To be determined] | µM | pH 8.0, 37°C |
| Vmax | [To be determined] | RFU/min/µg | pH 8.0, 37°C |
| Optimal pH | 7.5 - 8.5 | - | 37°C |
| Optimal Temp. | 35 - 40 | °C | pH 8.0 |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure the purity of the substrate and buffer components. The use of black microplates is essential to minimize background.
-
Non-linear Reaction Progress Curves: This may be due to substrate depletion, enzyme instability, or product inhibition. Use a lower enzyme concentration or a shorter reaction time.
-
Low Signal: Increase the enzyme or substrate concentration. Check the filter settings on the fluorescence plate reader. Ensure the pH and temperature are optimal for the enzyme.
-
Substrate Solubility: If the substrate does not dissolve well in the assay buffer, a small amount of an organic solvent like DMSO can be used. Ensure the final solvent concentration does not inhibit enzyme activity.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be quenched. If this is suspected, perform the assay at lower concentrations.
Troubleshooting & Optimization
Technical Support Center: Optimizing pGlu-Pro-Arg-MNA Concentration for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the fluorogenic substrate, pyroglutamyl-propyl-arginyl-7-amino-4-methylcoumarin (pGlu-Pro-Arg-MNA), for enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. Upon cleavage by an enzyme, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be detected with a fluorometer. It is commonly used in assays for enzymes like thrombin and activated protein C (APC).
Q2: What are the excitation and emission wavelengths for the cleaved this compound substrate?
A2: The fluorescent product of the enzymatic reaction is 7-amino-4-methylcoumarin (AMC). The optimal excitation and emission wavelengths for AMC are approximately 340-360 nm and 440-460 nm, respectively. It is always recommended to confirm the optimal wavelengths using your specific instrumentation.
Q3: What is a good starting concentration for this compound in a kinetic assay?
A3: A good starting point for substrate concentration in a kinetic assay is at or near the Michaelis-Menten constant (K\u2098). While the specific K\u2098 for this compound with your enzyme of interest should be determined experimentally, for similar protease substrates, K\u2098 values can range from the low micromolar to the millimolar range. For a different chromogenic thrombin substrate, an approximate Km value of 0.4 mM has been reported[1]. It is advisable to test a wide range of concentrations (e.g., 0.1 x K\u2098 to 10 x K\u2098, if a literature value is available, or a broad range such as 1 µM to 1 mM if not) to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in water or DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate Autohydrolysis | Prepare fresh substrate dilutions just before use. Incubate a control well with substrate and buffer (no enzyme) to measure the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers. | |
| Plasticware Fluorescence | Use black, opaque microplates designed for fluorescence assays to minimize background. | |
| Low Signal-to-Noise Ratio | Sub-optimal Substrate Concentration | Experimentally determine the optimal substrate concentration (see protocol below). |
| Incorrect Instrument Settings | Ensure the fluorometer is set to the optimal excitation and emission wavelengths for AMC (Ex: ~350 nm, Em: ~450 nm). Optimize the gain settings. | |
| Enzyme Inactivity | Verify the activity of your enzyme preparation with a known positive control. Ensure proper storage and handling of the enzyme. | |
| Non-linear Reaction Progress Curves | Substrate Depletion | Use a substrate concentration that is not fully consumed during the measurement period (ideally <10-15% conversion). If necessary, dilute the enzyme. |
| Inner Filter Effect | At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to non-linearity. If this is suspected, measure the absorbance of the substrate at the excitation and emission wavelengths. If the absorbance is high, it may be necessary to work at lower substrate concentrations or apply a correction factor. | |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Check the effect of temperature and pH on enzyme stability. | |
| Inconsistent Results Between Replicates | Pipetting Errors | Use calibrated pipettes and ensure thorough mixing. Prepare a master mix of reagents to minimize pipetting variability. |
| Temperature Fluctuations | Ensure that all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| No Enzyme Activity Detected | Incorrect Assay Conditions | Verify that the pH, buffer composition, and temperature are optimal for your enzyme of interest. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known inhibitors of your enzyme. |
Experimental Protocols
Protocol for Determining the Optimal this compound Concentration (K\u2098 Determination)
This protocol outlines the steps to determine the Michaelis-Menten constant (K\u2098) of your enzyme for this compound, which is essential for optimizing the substrate concentration for your kinetic studies.
Materials:
-
This compound
-
Purified enzyme of interest
-
Assay buffer (optimized for your enzyme)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC (Ex: ~350 nm, Em: ~450 nm)
-
Calibrated pipettes
Procedure:
-
Prepare a Substrate Dilution Series:
-
Prepare a 2X concentrated stock solution of this compound in assay buffer.
-
Perform a serial dilution to create a range of 2X substrate concentrations. A typical range to test would be from 0.1 to 10 times the expected K\u2098. If the K\u2098 is unknown, a broad range from low micromolar to millimolar (e.g., 2 µM to 2 mM final concentration) is recommended.
-
-
Prepare Enzyme Solution:
-
Dilute the enzyme in assay buffer to a 2X final concentration. The optimal enzyme concentration should be determined in preliminary experiments and should result in a linear reaction rate for at least 10-15 minutes.
-
-
Set up the Assay Plate:
-
Add 50 µL of each 2X substrate dilution to triplicate wells of the 96-well plate.
-
Include a "no enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution. This will be used for background subtraction.
-
Include a "no substrate" control with 50 µL of enzyme solution and 50 µL of assay buffer.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
-
Start the reaction by adding 50 µL of the 2X enzyme solution to each well containing the substrate.
-
Immediately place the plate in the fluorescence reader.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity over time (kinetic read) at the optimal excitation and emission wavelengths for AMC. Take readings every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, subtract the rate of the "no enzyme" control from the rate of the corresponding enzyme-containing wells.
-
Determine the initial reaction velocity (V\u2080) for each substrate concentration from the linear portion of the progress curve (fluorescence vs. time). This is typically the first 5-10% of the reaction.
-
Plot the initial velocity (V\u2080) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K\u2098 and V\u2098\u2090\u2090 values.
Michaelis-Menten Equation: V\u2080 = (V\u2098\u2090\u2090 * [S]) / (K\u2098 + [S])
-
Visualization
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
Technical Support Center: Ensuring the Stability of pGlu-Pro-Arg-MNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the chromogenic substrate pGlu-Pro-Arg-MNA during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound, a tripeptide, is primarily caused by chemical instability, which can be triggered by several factors including:
-
Hydrolysis: The peptide bonds, particularly the pyroglutamyl (pGlu) ring and the amide linkage to the 4-methoxy-2-naphthylamine (MNA) group, are susceptible to hydrolysis. This is highly dependent on the pH of the solution.
-
Oxidation: While less common for this specific peptide, exposure to oxidizing agents or conditions can potentially affect the methoxy group on the naphthylamine moiety.
-
Photodegradation: Exposure to light, especially UV, can lead to the degradation of the chromogenic MNA group.
-
Improper Storage Conditions: Elevated temperatures and repeated freeze-thaw cycles can accelerate degradation processes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C for long-term storage.
-
In Solution: Prepare stock solutions in a suitable buffer (see Q3) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is generally acceptable; for longer periods (up to six months), -80°C is recommended.
Q3: What is the optimal pH range for storing this compound in solution?
A3: The stability of peptides is often pH-dependent. For peptides with an N-terminal pyroglutamic acid, the rate of ring opening is influenced by pH. Generally, a slightly acidic to neutral pH range (pH 5.5-6.5) is often optimal for the stability of many peptides in solution. It is crucial to determine the optimal pH for your specific application through stability studies.
Q4: Can I do anything to further stabilize my this compound solutions?
A4: Yes, several strategies can be employed to enhance the stability of your peptide solution:
-
Use of Buffers: Employing a stable buffer system is critical to maintain the optimal pH.
-
Addition of Excipients:
-
Cryoprotectants: For frozen solutions, adding cryoprotectants like glycerol or mannitol can help prevent damage from ice crystal formation.
-
Antioxidants: If oxidation is a concern, the addition of antioxidants might be beneficial, though their compatibility should be verified.
-
Chelating Agents: To prevent metal-catalyzed oxidation, a small amount of a chelating agent like EDTA can be included.
-
-
Inert Gas: Purging the headspace of the storage vial with an inert gas like argon or nitrogen can displace oxygen and reduce the risk of oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of chromogenic signal or reduced enzyme activity over time. | Peptide degradation due to hydrolysis or other pathways. | 1. Verify Storage Conditions: Ensure the substrate has been stored at the correct temperature and protected from light. 2. Check Solution pH: Measure the pH of your stock solution. Adjust if it is outside the optimal range. 3. Aliquot Stock Solutions: If not already done, prepare single-use aliquots to prevent multiple freeze-thaw cycles. 4. Perform a Forced Degradation Study (see Experimental Protocols): This will help identify the primary degradation pathway and inform stabilization strategies. |
| High background signal in the assay. | Presence of free MNA due to hydrolysis of the substrate. | 1. Prepare Fresh Substrate Solution: The most immediate solution is to use a freshly prepared solution from lyophilized powder. 2. Purify Existing Stock: If a large batch of stock solution is affected, purification via HPLC might be possible, though often impractical for routine use. 3. Optimize Storage pH: A non-optimal pH can accelerate hydrolysis. Re-evaluate the buffer system used for storage. |
| Precipitation observed in the frozen stock solution upon thawing. | Peptide aggregation or precipitation due to freeze-thaw stress or poor solubility in the storage buffer. | 1. Incorporate Cryoprotectants: Add glycerol (e.g., 10-20%) to your buffer before preparing the stock solution. 2. Gentle Thawing and Mixing: Thaw the solution slowly and mix gently by inversion. Avoid vigorous vortexing. 3. Re-evaluate Buffer Composition: The buffer components may be interacting with the peptide. Consider a different buffer system. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability trends for similar peptides under various conditions. This information can guide the design of your stability studies.
| Condition | Effect on Peptide Stability | General Recommendation for this compound |
| Temperature | Increased temperature accelerates degradation rates (Arrhenius relationship). | Store at -20°C or -80°C. Avoid prolonged exposure to room temperature. |
| pH | Both acidic and alkaline conditions can catalyze hydrolysis of peptide bonds and pGlu ring opening. Optimal stability is typically in the slightly acidic to neutral range. | Buffer solutions to pH 5.5-6.5. Conduct a pH stability profile to determine the optimum for your specific formulation. |
| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and degradation. | Aliquot solutions into single-use volumes. |
| Light Exposure | UV and visible light can degrade chromogenic moieties. | Store in amber vials or protect from light. |
| Oxidizing Agents | Can lead to chemical modification of the peptide. | Avoid exposure to oxidizing agents. Consider purging with inert gas. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in high-purity water or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours. Analyze at each time point.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24, 48, and 72 hours. Analyze at each time point.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples.
-
Analysis: Analyze the stressed samples and a non-stressed control using a stability-indicating analytical method, such as reverse-phase HPLC (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is intended to separate the intact this compound from its potential degradation products. Method optimization may be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 5 | 95 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength specific to the MNA chromophore)
-
Injection Volume: 10 µL
Analysis:
Inject the samples from the forced degradation study and the control. Monitor for the appearance of new peaks and a decrease in the area of the main this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Technical Support Center: Interference of Anticoagulants in pGlu-Pro-Arg-pNA-Based Tests
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting interference from anticoagulants in chromogenic assays utilizing the pGlu-Pro-Arg-pNA substrate.
Frequently Asked Questions (FAQs)
Q1: What is a pGlu-Pro-Arg-pNA-based test?
A pGlu-Pro-Arg-pNA (pyroglutamyl-prolyl-arginine-para-nitroanilide) based test is a chromogenic assay used to measure the activity of certain proteases. The substrate, pGlu-Pro-Arg-pNA, is cleaved by the target enzyme, releasing para-nitroaniline (pNA), a yellow-colored substance. The rate of pNA release, measured by a spectrophotometer, is directly proportional to the enzyme's activity. One common application is in the measurement of activated Protein C (APC) activity.[1]
Q2: Which anticoagulants can interfere with these tests?
A variety of anticoagulants can interfere with coagulation assays, including those based on pGlu-Pro-Arg-pNA. The most common interfering substances are Direct Oral Anticoagulants (DOACs).[2][3][4] These are broadly categorized into:
-
Direct Factor Xa inhibitors: such as Rivaroxaban, Apixaban, and Edoxaban.[2][5][6]
-
Direct Thrombin (Factor IIa) inhibitors: such as Dabigatran and Argatroban.[2][5][7][8]
Additionally, traditional anticoagulants like heparin and warfarin can also interfere with certain coagulation assays.[1][9][10]
Q3: How do anticoagulants interfere with pGlu-Pro-Arg-pNA-based tests?
The interference mechanism depends on the specific anticoagulant and the assay principle.
-
Direct Factor Xa inhibitors can lead to falsely elevated results in anti-FXa-based assays, which might use a similar chromogenic principle.[5][11] This is because the assay measures the inhibition of a known amount of Factor Xa, and the presence of a direct FXa inhibitor in the sample will enhance this inhibition.
-
Direct Thrombin inhibitors can interfere with assays where thrombin is the active enzyme or part of the activation cascade.[7][12] This can lead to an underestimation of the activity of the target analyte. For instance, in a Protein C assay, if thrombin is used to activate Protein C, a direct thrombin inhibitor will reduce the amount of APC generated, leading to a falsely low result.
Q4: Are there other substances that can interfere with these chromogenic assays?
Yes, other substances can interfere with the optical measurement of pNA. These include:
-
Hemolysis: The release of hemoglobin from red blood cells can interfere with spectrophotometric readings.[9][13]
-
Icterus (Hyperbilirubinemia): High levels of bilirubin can cause spectral interference.[9][14][15]
-
Lipemia: High levels of lipids in the sample can cause turbidity and interfere with light transmission.[13][15]
Q5: What are the general strategies to mitigate anticoagulant interference?
Several strategies can be employed to minimize or eliminate interference from anticoagulants:[2][16]
-
Sample timing: Collect blood samples at the trough concentration of the anticoagulant, just before the next dose.
-
Use of alternative assays: When possible, use assays that are less susceptible to interference. For example, using a chromogenic assay for Protein C is generally preferred over a clot-based assay in patients on DOACs.[5][6]
-
DOAC-neutralizing agents: Commercial products like DOAC-Stop™ or activated carbon can be used to remove DOACs from plasma samples before testing.[6][17][18]
-
Communication with the laboratory: Inform the testing laboratory about any anticoagulant therapy the patient is receiving.
Troubleshooting Guide
This guide provides a step-by-step approach to identify and resolve potential issues related to anticoagulant interference.
Issue: Unexpected or inconsistent results in a pGlu-Pro-Arg-pNA-based assay.
Step 1: Verify Sample Quality
-
Visual Inspection: Check the plasma sample for visible signs of hemolysis (pink to red color), icterus (dark yellow to brown color), or lipemia (turbid or milky appearance).
-
Action: If any of these are present, consider requesting a new sample. For lipemic samples, ultracentrifugation might be an option, but this is not effective for hemolysis or icterus.[14]
Step 2: Review Patient's Medication History
-
Anticoagulant Use: Determine if the patient is on any anticoagulant therapy, paying close attention to DOACs.
-
Action: If the patient is on anticoagulants, proceed to the next steps for mitigation.
Step 3: Assess the Type of Anticoagulant and Assay Principle
-
Identify the Drug: Know the specific anticoagulant being used (e.g., rivaroxaban, dabigatran).
-
Understand the Assay: Review the principle of your specific pGlu-Pro-Arg-pNA-based assay. Is it measuring an activity that could be directly or indirectly affected by the specific anticoagulant?
Step 4: Implement Mitigation Strategies
-
Trough Sampling: If possible, redraw the sample at the drug's trough concentration.
-
Neutralization: Consider treating the plasma sample with a DOAC removal agent. Follow the manufacturer's protocol carefully.
-
Alternative Methods: Investigate if an alternative assay method is available that is not affected by the specific anticoagulant. For instance, if a clot-based assay is showing interference, a chromogenic assay might be a suitable alternative.[5]
Step 5: Data Interpretation
-
Consult Literature: Refer to studies that have investigated the specific anticoagulant's effect on your assay.
-
Interpret with Caution: If testing cannot be performed under ideal conditions, interpret the results with caution and acknowledge the potential for interference in any reports.
Quantitative Data Summary
The following tables summarize the effects of different anticoagulants on various coagulation assays.
Table 1: Effect of Direct Oral Anticoagulants (DOACs) on Coagulation Assays
| Assay Type | Direct Thrombin Inhibitors (e.g., Dabigatran) | Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban) | Reference(s) |
| Clot-Based Assays | |||
| Prothrombin Time (PT) | Mildly Prolonged | Prolonged | [5] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Mildly Prolonged | [5] |
| Thrombin Time (TT) | Markedly Prolonged | No Effect | [5] |
| Protein C (clot-based) | May be affected | May be affected | [5] |
| Protein S (clot-based) | May be affected | May be affected | [5] |
| Chromogenic Assays | |||
| Anti-Xa Assay | No Effect | Falsely Increased | [11] |
| Anti-IIa Assay | Falsely Increased | No Effect | [2] |
| Protein C (chromogenic) | Generally Unaffected | Generally Unaffected | [2][5] |
| Antithrombin (FXa-based) | No Effect | Falsely Increased | [5] |
| Antithrombin (FIIa-based) | Falsely Increased | No Effect | [5] |
Experimental Protocols
Protocol 1: Removal of DOACs from Plasma Samples using Activated Carbon
This protocol is based on the principle of adsorbing DOACs from plasma using activated carbon.[17]
Materials:
-
Patient plasma sample
-
Activated carbon
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Dispense 1 mL of patient plasma into a microcentrifuge tube.
-
Add 20 mg of activated carbon to the plasma.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the sample at room temperature for 10 minutes.
-
Centrifuge the tube at 2000 x g for 5 minutes to pellet the activated carbon.
-
Carefully aspirate the supernatant (DOAC-depleted plasma) for use in the assay. Ensure that no carbon particles are transferred.
Visualizations
Diagram 1: General Workflow for a pGlu-Pro-Arg-pNA Chromogenic Assay
Caption: Workflow of a pGlu-Pro-Arg-pNA chromogenic assay and points of interference.
Diagram 2: Logical Flowchart for Troubleshooting Anticoagulant Interference
Caption: Troubleshooting flowchart for unexpected results in pGlu-Pro-Arg-pNA assays.
References
- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct oral anticoagulants--interference with laboratory tests and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombophilia testing in the era of direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Influence of direct thrombin inhibitor argatroban on coagulation assays in healthy individuals, patients under oral anticoagulation therapy and patients with liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
- 12. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lupus anticoagulant testing during anticoagulation, including direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolving DOAC interference on antithrombin activity testing on a FXa based method by the use of activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
addressing low signal-to-noise ratio in pGlu-Pro-Arg-MNA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during pGlu-Pro-Arg-MNA experiments, with a focus on resolving low signal-to-noise ratio issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a fluorogenic substrate?
A1: this compound is a synthetic peptide substrate that can be used in fluorometric assays to measure the activity of certain proteases, such as thrombin or activated protein C. The peptide sequence, pGlu-Pro-Arg, is recognized and cleaved by the target enzyme. This cleavage releases the fluorescent group, 4-methoxy-2-naphthylamine (MNA), from the C-terminus. In its uncleaved state, the fluorescence of the MNA group is minimal. Upon enzymatic cleavage, the free MNA exhibits a significant increase in fluorescence, which can be measured to determine enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved MNA fluorophore?
A2: While the exact optimal wavelengths can vary slightly depending on buffer conditions and the specific instrumentation used, a good starting point for the cleaved MNA fluorophore is an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. It is always recommended to perform a wavelength scan with the free MNA fluorophore to determine the optimal settings for your specific experimental setup.
Q3: What are the common causes of a low signal-to-noise ratio in my this compound assay?
A3: A low signal-to-noise ratio can stem from several factors, broadly categorized as high background signal or low assay signal.
-
High Background Signal:
-
Substrate Autohydrolysis: The substrate may be degrading spontaneously, releasing free MNA.
-
Contaminating Proteases: The enzyme preparation or other reagents may be contaminated with proteases that can cleave the substrate.
-
Reagent Autofluorescence: Assay buffers or other components may be inherently fluorescent at the measurement wavelengths.
-
Compound Interference: If screening compound libraries, the compounds themselves may be fluorescent (autofluorescence) or may quench the fluorescence signal.[1]
-
-
Low Assay Signal:
-
Low Enzyme Activity: The enzyme may be inactive or present at a very low concentration.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low.
-
Improper Instrument Settings: The excitation/emission wavelengths, gain settings, or read mode of the fluorometer may not be optimized.
-
Reagent Degradation: The enzyme or substrate may have degraded due to improper storage or handling.
-
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio. The following steps can help identify and mitigate the source of the high background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Autohydrolysis | 1. Prepare a "no-enzyme" control well containing all assay components except the enzyme. 2. Incubate this control under the same conditions as the experimental wells. 3. Measure the fluorescence over time. | A significant increase in fluorescence in the no-enzyme control indicates substrate instability. Consider using a fresh batch of substrate or storing it under more stringent conditions (e.g., smaller aliquots at -80°C). |
| Reagent or Buffer Contamination | 1. Measure the fluorescence of each individual assay component (buffer, substrate stock solution, etc.) at the assay wavelengths. | Identification of a fluorescent component will allow for its replacement. |
| Contaminating Protease Activity | 1. In a "no-enzyme" control, include a broad-spectrum protease inhibitor. | A reduction in background fluorescence in the presence of the inhibitor suggests contamination. Ensure high-purity reagents and sterile technique. |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with the enzymatic reaction or the detection method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | 1. Run a positive control with a known active enzyme and substrate. 2. Verify the storage conditions and age of your enzyme stock. | A signal in the positive control but not your experiment points to an issue with your specific enzyme. Consider obtaining a new batch. |
| Suboptimal Assay Conditions | 1. Test a range of pH values and temperatures to find the optimum for your enzyme. 2. Consult the literature for the known optimal conditions for your target protease. | Increased signal will indicate more favorable reaction conditions. |
| Incorrect Reagent Concentrations | 1. Perform a titration of both the enzyme and substrate to determine the optimal concentrations for a linear reaction rate. | A concentration-dependent increase in signal will help identify the optimal working concentrations. |
| Improper Instrument Settings | 1. Perform a wavelength scan to determine the peak excitation and emission for the free MNA fluorophore in your assay buffer. 2. Optimize the gain setting on your fluorometer to maximize signal without saturating the detector. | A stronger signal will be obtained at the optimal instrument settings. |
Experimental Protocols
General Protocol for Measuring Protease Activity using a Peptide-MNA Substrate
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 8.0.
-
Enzyme Stock Solution: Prepare a concentrated stock of your protease in an appropriate buffer and store on ice.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
96-well Black Microplate: Opaque plates are recommended to minimize well-to-well crosstalk.
-
Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission detection at ~460 nm.
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the enzyme by diluting the stock solution in assay buffer to the desired concentration.
-
Prepare a working solution of the substrate by diluting the 10 mM stock in assay buffer. The final substrate concentration should be at or below the Kₘ for your enzyme to ensure a linear reaction rate.
-
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the enzyme working solution to the experimental wells.
-
For "no-enzyme" controls, add 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for 30-60 minutes.
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control wells from the fluorescence of the experimental wells at each time point.
-
Plot the corrected RFU versus time.
-
The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Enzyme activity can be calculated by converting the change in RFU to the amount of product formed using a standard curve of free MNA.
Visualizations
Caption: Enzymatic cleavage of this compound and subsequent fluorescence detection.
Caption: Troubleshooting workflow for low signal-to-noise ratio in this compound assays.
References
how to correct for substrate inhibition with pGlu-Pro-Arg-MNA
Welcome to the technical support center for enzymatic assays using the chromogenic substrate pGlu-Pro-Arg-MNA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and correct for substrate inhibition, a common phenomenon that can affect enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate commonly used to assay the activity of trypsin-like serine proteases. Upon cleavage by the enzyme after the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) or a colored p-nitroaniline (pNA) group is released, which can be measured to determine enzyme activity. Enzymes frequently assayed with this substrate include urokinase, tissue plasminogen activator (tPA), and activated protein C.
Q2: What is substrate inhibition?
A2: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] Instead of the reaction rate reaching a plateau (Vmax) as predicted by the standard Michaelis-Menten model, the rate peaks and then declines as the substrate concentration continues to increase. This occurs in about 20% of all known enzymes.[2]
Q3: What causes substrate inhibition with this compound?
A3: The most common cause of substrate inhibition is the binding of two substrate molecules to the enzyme simultaneously.[3] One molecule binds to the active site as it normally would, while a second molecule binds to a separate, lower-affinity inhibitory site.[4] This formation of a dead-end enzyme-substrate-substrate (ESS) complex prevents the catalytic conversion of the substrate to product, thereby reducing the overall reaction rate.
Q4: How can I tell if my enzyme is exhibiting substrate inhibition with this compound?
A4: The most direct way to identify substrate inhibition is to perform a substrate titration experiment. If you plot the initial reaction velocity against a wide range of this compound concentrations and observe a "hook" or bell-shaped curve where the velocity decreases at higher concentrations, your enzyme is likely experiencing substrate inhibition.
Troubleshooting Guide
If you suspect substrate inhibition is occurring in your assay, follow this troubleshooting guide to confirm and correct for it.
Problem: Reaction rate decreases at high concentrations of this compound.
Step 1: Confirm Substrate Inhibition
-
Perform a wide-range substrate titration: Prepare a series of dilutions of your this compound stock solution to cover a broad concentration range. It is crucial to test concentrations well above the suspected Km.
-
Measure initial velocities: For each substrate concentration, measure the initial reaction rate. Ensure you are measuring the true initial velocity by taking multiple readings over a short period and confirming linearity.
-
Plot the data: Plot the initial velocity (v) versus the substrate concentration ([S]). If the plot shows an initial increase followed by a decrease at higher [S], this is a strong indication of substrate inhibition.
Step 2: Determine the Kinetic Parameters
To correct for substrate inhibition, you need to determine the kinetic parameters Vmax, Km, and Ki. This requires fitting your data to the modified Michaelis-Menten equation for substrate inhibition.
-
Equation for Substrate Inhibition: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
Where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Ki is the substrate inhibition constant
-
-
Data Fitting: Use non-linear regression software (e.g., GraphPad Prism, R, Python libraries) to fit your velocity vs. substrate concentration data to the substrate inhibition equation. This will provide you with estimates for Vmax, Km, and Ki.
-
Assess the Goodness of Fit: Examine the R-squared value and the confidence intervals of the parameter estimates to ensure a good fit of the model to your data.
Step 3: Optimize Your Assay Conditions
Once you have determined the kinetic parameters, you can optimize your assay to avoid the inhibitory effects of high substrate concentrations.
-
Select an Optimal Substrate Concentration: The optimal substrate concentration for your assay will be below the concentration at which inhibition becomes significant. A common practice is to use a substrate concentration equal to or slightly below the Km value. This ensures that the reaction is sensitive to inhibitors while avoiding substrate inhibition.
-
Re-validate Your Assay: After choosing a new, lower substrate concentration, re-run your assay to confirm that you are obtaining consistent and reproducible results.
Data Presentation
The following table presents hypothetical data from a substrate titration experiment with a trypsin-like protease and this compound, demonstrating substrate inhibition.
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 5 | 150 |
| 10 | 280 |
| 20 | 450 |
| 40 | 600 |
| 80 | 750 |
| 160 | 800 |
| 320 | 700 |
| 640 | 500 |
| 1280 | 300 |
Fitted Kinetic Parameters (Hypothetical):
| Parameter | Value |
| Vmax | 950 RFU/min |
| Km | 35 µM |
| Ki | 500 µM |
Experimental Protocols
Protocol for Determining Kinetic Parameters (Vmax, Km, and Ki) for Substrate Inhibition
Objective: To determine the kinetic constants for an enzyme that exhibits substrate inhibition with this compound.
Materials:
-
Purified enzyme of interest
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Dilutions:
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. For example, from 1 µM to 2000 µM. It is important to have several concentrations below the Km, around the Km, and well above the concentration where you observe the peak velocity.
-
-
Prepare Enzyme Solution:
-
Dilute the enzyme stock to a final concentration that will yield a linear reaction rate for at least 10-15 minutes. The optimal enzyme concentration should be determined in preliminary experiments.
-
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to triplicate wells of the 96-well plate.
-
Include wells with assay buffer only as a blank control.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add a fixed volume of the diluted enzyme solution to each well to start the reaction.
-
Mix the contents of the wells thoroughly, avoiding bubbles.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 350/450 nm) every minute for 15-30 minutes.
-
-
Calculate Initial Velocities:
-
For each substrate concentration, plot fluorescence versus time.
-
Determine the initial velocity (v) from the linear portion of the curve (the slope). Express the velocity in relative fluorescence units per minute (RFU/min).
-
-
Data Analysis:
-
Plot the initial velocity (v) as a function of the substrate concentration ([S]).
-
Use non-linear regression to fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)).
-
From the fit, determine the values for Vmax, Km, and Ki.
-
Mandatory Visualizations
Caption: Mechanism of substrate inhibition.
References
managing batch-to-batch variability of pGlu-Pro-Arg-MNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the batch-to-batch variability of pGlu-Pro-Arg-MNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a synthetic chromogenic and fluorogenic substrate. It is primarily used in enzymatic assays to measure the activity of specific proteases, such as thrombin and Protein C.[1][2][3] Upon cleavage by the target enzyme, the 7-amino-4-methylcoumarin (AMC) or a similar chromophore/fluorophore is released, leading to a detectable change in absorbance or fluorescence.
Q2: What are the primary sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in this compound can arise from several factors related to its synthesis and purification. These include:
-
Purity: The presence of impurities, such as deletion peptides (sequences missing one or more amino acids), truncated peptides, or byproducts from the synthesis process, can affect the substrate's reactivity.[4][5][6]
-
Counter-ion Content: The type and amount of counter-ions (e.g., TFA) used during purification can influence the peptide's solubility and stability.
-
Post-translational Modifications: Unintended modifications like oxidation of susceptible amino acids (e.g., Met, Trp, Cys) can alter the substrate's conformation and interaction with the enzyme.[7]
-
Water Content: The amount of residual water in the lyophilized powder can affect the actual concentration when preparing stock solutions.
Q3: How should this compound be properly stored and handled?
A3: Proper storage and handling are critical to maintaining the integrity of this compound across different batches.
-
Long-term Storage: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[1][2]
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][7] Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C.[1][2]
-
Light Sensitivity: Protect the substrate from light, as the fluorogenic component can be light-sensitive.
-
Solubility: this compound is generally soluble in water.[2] If solubility issues arise, warming the solution to 37°C or brief sonication can help.[2] For some formulations, dissolving in a small amount of DMSO before dilution in aqueous buffer may be necessary.[3]
Troubleshooting Guide
Issue 1: High Background Signal or Spontaneous Substrate Degradation
| Potential Cause | Recommended Action |
| Contaminated Reagents | Use high-purity water and buffer components. Prepare fresh buffers for each experiment. |
| Improper pH of Assay Buffer | Verify the pH of the assay buffer. The optimal pH can be enzyme-specific. |
| Light-induced Decomposition | Protect the substrate and reaction setup from direct light. |
| Presence of Contaminating Proteases | Ensure all reagents and samples are free from contaminating proteases. Use protease inhibitors if appropriate for your sample type. |
Issue 2: Low Signal or No Enzyme Activity Detected
| Potential Cause | Recommended Action |
| Incorrect Wavelength Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC) or the correct absorbance wavelength for the chromophore. |
| Degraded Substrate | Use a fresh aliquot of the substrate. Verify the storage conditions and age of the current batch. |
| Inactive Enzyme | Confirm the activity of your enzyme using a known positive control substrate or a new batch of enzyme. |
| Suboptimal Assay Conditions | Optimize the assay conditions, including temperature, pH, and incubation time.[8] |
| Inhibitors in the Sample | Be aware of potential enzyme inhibitors in your sample, such as high concentrations of salts, chelating agents (e.g., EDTA), or detergents.[8] |
Issue 3: Inconsistent Results or High Well-to-Well Variability
| Potential Cause | Recommended Action |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well before starting the measurement. |
| Temperature Gradients | Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, or ensure proper sealing and incubation conditions to minimize evaporation. |
| Precipitation of Substrate or Compound | Visually inspect the wells for any precipitation. If observed, try adjusting the solvent or buffer composition. |
Quantitative Data and Quality Control
To manage batch-to-batch variability, it is crucial to refer to the Certificate of Analysis (CofA) provided by the manufacturer for each specific lot of this compound. Below is a table summarizing typical quality control parameters for synthetic peptides.
| Parameter | Typical Specification | Implication of Deviation |
| Purity (by HPLC) | >95% (often >98%)[9] | Lower purity indicates the presence of impurities that can interfere with the assay, leading to inaccurate kinetic measurements.[4][6] |
| Identity (by Mass Spectrometry) | Matches the theoretical molecular weight | A mismatch indicates a potential error in the amino acid sequence. |
| Appearance | White to off-white lyophilized powder | A significant change in color or appearance may suggest degradation or contamination. |
| Solubility | Clear, colorless solution in water or specified solvent at a defined concentration | Poor solubility can lead to inaccurate concentration of the stock solution and variability in the assay. |
| Counter-ion Content (e.g., TFA) | Reported as a percentage | High levels of certain counter-ions can affect the pH of the assay and may be inhibitory to some enzymes. |
| Water Content | Reported as a percentage | This value is important for accurately calculating the peptide concentration when preparing stock solutions. |
Experimental Protocols
General Protocol for a Protease Assay using this compound
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for the particular enzyme and experimental conditions.
Materials:
-
This compound
-
Purified enzyme
-
Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)
-
96-well black microplate (for fluorescence) or clear microplate (for absorbance)
-
Microplate reader with fluorescence or absorbance detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile, nuclease-free water or DMSO). Store at -20°C or -80°C in aliquots.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a stock solution of the enzyme in a suitable buffer. Dilute the enzyme to the desired working concentration in Assay Buffer just before use. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to each well of the microplate.
-
Add the test compounds or vehicle control to the respective wells.
-
Add the enzyme solution to all wells except the "no enzyme" control wells. Add an equal volume of Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).
-
-
Initiate the Reaction:
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
Mix the contents of the wells thoroughly, avoiding bubbles.
-
-
Measurement:
-
Immediately place the microplate in the plate reader.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) or absorbance (e.g., 405 nm for p-nitroanilide) at regular intervals (kinetic mode) or at a single endpoint after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Subtract the background signal from the "no enzyme" control wells.
-
Plot the enzyme activity against the compound concentration to determine IC₅₀ values, or compare the activity between different samples.
-
Visualizations
Caption: Troubleshooting workflow for managing this compound variability.
Caption: General experimental workflow for an enzyme assay using this compound.
Caption: Mechanism of signal generation in a this compound based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
Technical Support Center: pGlu-Pro-Arg-MNA Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate pGlu-Pro-Arg-MNA in their enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (pyroglutamyl-prolyl-arginine-p-nitroanilide) is a synthetic chromogenic substrate. It is primarily used to measure the activity of certain serine proteases. When cleaved by an active enzyme, it releases p-nitroaniline (pNA), which is a yellow-colored compound that can be quantified spectrophotometrically, typically at a wavelength of 405 nm. A common application is in the measurement of Protein C activity in plasma samples.[1][2]
Q2: Which enzymes can cleave this compound?
A2: this compound is a substrate for several serine proteases involved in the coagulation and fibrinolysis cascades. These include, but are not limited to:
-
Urokinase (uPA)
-
Plasmin
-
Plasma Kallikrein
-
Activated Protein C (APC)
The specificity of the assay for a particular enzyme depends on the experimental setup, including the use of specific activators and inhibitors.
Q3: What is a typical experimental workflow for using this compound?
A3: A generalized workflow for a chromogenic assay using this compound is outlined below. Specific details may vary depending on the enzyme of interest and the sample type.
Caption: Generalized experimental workflow for a this compound based chromogenic assay.
Troubleshooting Guides
Issue 1: High Background Signal
Symptom: The absorbance reading of the negative control (no enzyme or a non-specific protease) is significantly above the blank (buffer and substrate only).
| Possible Cause | Troubleshooting Step |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged storage of the working solution, especially at room temperature or in buffers with a non-optimal pH. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that buffers are not contaminated with microbial growth, which can contain proteases. Filter-sterilize buffers if necessary. |
| Non-specific Binding to Plate | Use non-binding surface microplates. Ensure proper blocking of the plate if required by the specific protocol, though this is less common for simple solution-based assays. |
| Insufficient Washing | If the assay involves immobilized components, ensure thorough washing steps to remove any unbound reagents that could contribute to background signal.[3] |
Issue 2: Non-linear or Inconsistent Reaction Curves
Symptom: The plot of absorbance versus time is not linear during the initial phase of the reaction, or there is high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the reaction curve. Reduce the enzyme concentration or increase the initial substrate concentration. |
| Substrate Inhibition | At very high concentrations, some substrates can inhibit the enzyme, leading to a decrease in the reaction rate. Perform a substrate titration to determine the optimal concentration. |
| Inner Filter Effect | At high concentrations of the chromogenic product (pNA), the emitted light can be reabsorbed by other product molecules, leading to a non-linear relationship between absorbance and product concentration. Dilute the samples or use a shorter path length for measurement if possible. |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially small volumes. Use calibrated pipettes and pre-wet the tips. |
| Temperature Fluctuations | Ensure that the reaction plate is uniformly equilibrated to the desired temperature before initiating the reaction and during the measurement period. Use a temperature-controlled plate reader. |
| Improper Mixing | Gently mix the reagents upon addition to ensure a homogeneous reaction mixture in each well. Avoid introducing bubbles. |
Issue 3: Low or No Signal
Symptom: There is little to no change in absorbance over time, even in the presence of the active enzyme.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate if available. |
| Incorrect Buffer pH or Composition | The activity of serine proteases is highly dependent on pH. Ensure the assay buffer has the optimal pH for the specific enzyme being studied. Some buffer components can inhibit enzyme activity; check for compatibility. |
| Presence of Inhibitors in the Sample | Samples such as plasma can contain endogenous protease inhibitors. The sample may require dilution or pre-treatment to remove interfering substances. Hemolysis in plasma samples can interfere with chromogenic assays.[4][5] |
| Incorrect Wavelength Setting | Ensure the spectrophotometer is set to read the absorbance at or near the peak for p-nitroaniline, which is typically 405 nm. |
Experimental Protocols & Data
While a specific, universally applicable protocol for this compound is dependent on the enzyme and sample, the following provides a general framework for a urokinase activity assay in a 96-well plate format.
General Protocol for Urokinase Activity Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for urokinase activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5).
-
Urokinase Standard: Reconstitute purified urokinase in assay buffer to a known concentration (e.g., 100 IU/mL). Prepare a dilution series for a standard curve.
-
This compound Substrate: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration (e.g., 1 mM). Protect from light.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 20 µL of urokinase standards or samples to the appropriate wells.
-
Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the this compound working solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
For each sample and standard, calculate the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank from all other rates.
-
Plot the corrected rates of the urokinase standards against their known concentrations to generate a standard curve.
-
Determine the urokinase activity in the samples by interpolating their rates from the standard curve.
-
Quantitative Data Summary:
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Urokinase | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Plasmin | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Plasma Kallikrein | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| Activated Protein C | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Signaling Pathway Diagrams
The enzymes that cleave this compound are key players in complex biological pathways. The following diagrams illustrate the simplified fibrinolysis and urokinase-plasminogen activation pathways.
Caption: Simplified diagram of the fibrinolysis pathway.
Caption: The urokinase-plasminogen activation (uPA) system.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the sensitivity of pGlu-Pro-Arg-MNA assays
Welcome to the Technical Support Center for pGlu-Pro-Arg-MNA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What type of assay is the this compound assay?
The this compound assay is a chromogenic assay . The substrate, pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin (this compound), is cleaved by specific proteases, releasing the chromophore 7-amino-4-methylcoumarin (MNA). The rate of MNA release is measured spectrophotometrically, typically at 405 nm, and is directly proportional to the enzyme's activity.
Q2: Which enzymes can be measured with the this compound substrate?
This substrate is commonly used to measure the activity of serine proteases such as urokinase-type plasminogen activator (uPA) and activated protein C (APC) .[1][2]
Q3: How can I increase the sensitivity of my this compound assay?
Improving the sensitivity of a chromogenic assay involves several optimization steps:
-
Optimize Buffer Conditions: Ensure the pH, ionic strength, and buffer composition are optimal for your enzyme of interest.
-
Increase Incubation Time: A longer incubation period can lead to a stronger signal, but be mindful of potential enzyme instability or substrate depletion.
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the reaction rate, excessively high concentrations can lead to substrate inhibition. It is recommended to determine the optimal concentration experimentally.
-
Consider a Fluorogenic Alternative: For a significant increase in sensitivity, consider switching to a fluorogenic substrate. Fluorogenic assays are inherently more sensitive than chromogenic assays.[3]
Q4: What are the key differences between chromogenic and fluorogenic assays?
The primary difference lies in the detection method and sensitivity.
| Feature | Chromogenic Assay | Fluorogenic Assay |
| Detection | Measures changes in light absorbance. | Measures the emission of light (fluorescence). |
| Sensitivity | Generally less sensitive. | Typically much more sensitive. |
| Instrumentation | Spectrophotometer or plate reader capable of absorbance measurements. | Fluorometer or plate reader with fluorescence detection capabilities. |
| Interference | Can be affected by colored compounds in the sample. | Susceptible to interference from fluorescent compounds and quenchers.[3] |
Q5: Can I use this compound for fluorometric detection?
While the cleaved product, 7-amino-4-methylcoumarin (AMC), is fluorescent, the this compound substrate is primarily designed for chromogenic detection based on the p-nitroanilide (pNA) leaving group in similar substrates. For fluorometric assays, substrates with a fluorophore and a quencher are typically used. If you require higher sensitivity, it is recommended to use a specifically designed fluorogenic substrate.
Troubleshooting Guide
Problem 1: Low or No Signal
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | The pH and ionic strength of your assay buffer can significantly impact enzyme activity.[4] Create a pH curve for your enzyme to determine the optimal pH. Also, test different buffer systems (e.g., Tris-HCl, HEPES) to find the one that yields the highest activity. |
| Incorrect Substrate Concentration | If the substrate concentration is too low, the reaction rate will be slow. Conversely, very high concentrations can lead to substrate inhibition. Perform a substrate titration to determine the optimal concentration for your experimental conditions. |
| Enzyme Inactivity | Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It's also advisable to verify the activity of a new batch of enzyme with a positive control. |
| Insufficient Incubation Time | The reaction may not have had enough time to generate a detectable signal. Try increasing the incubation time. However, be aware that prolonged incubation can lead to enzyme degradation or substrate depletion. |
| Presence of Inhibitors in the Sample | Your sample may contain endogenous inhibitors of the enzyme. To check for this, you can run a spike-and-recovery experiment where a known amount of purified enzyme is added to your sample. |
Problem 2: High Background Signal
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Substrate Instability | The chromogenic substrate may be degrading spontaneously in your assay buffer. Prepare fresh substrate solution for each experiment and protect it from light. Run a control well with only the substrate and buffer to measure the rate of spontaneous hydrolysis. |
| Contaminating Protease Activity | Your enzyme preparation or sample may be contaminated with other proteases that can cleave the substrate. If possible, use a more purified enzyme preparation or include specific inhibitors for potential contaminating proteases. |
| Interfering Substances in the Sample | Components in your sample matrix may absorb light at the detection wavelength. Run a sample blank containing your sample and buffer but no substrate to measure this background absorbance. |
Problem 3: Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Inconsistent pipetting of small volumes can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques. For multi-well plates, consider using a master mix to minimize pipetting errors. |
| Temperature Fluctuations | Enzyme activity is highly dependent on temperature. Ensure that all components are at the correct temperature before starting the reaction and maintain a constant temperature during incubation. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to start the reactions in a multi-well plate as simultaneously as possible. Similarly, stop the reactions consistently. |
| Edge Effects in Microplates | The outer wells of a microplate can be more susceptible to temperature and evaporation variations. To minimize this, avoid using the outermost wells or ensure the plate is incubated in a humidified chamber. |
Experimental Protocols
General Protocol for a this compound Chromogenic Assay
This is a generalized protocol and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Purified enzyme (e.g., urokinase or activated protein C)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to the optimal value for your enzyme.
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO or water). Protect from light.
-
Dilute the enzyme to the desired concentration in ice-cold Assay Buffer immediately before use.
-
-
Set up the Assay Plate:
-
Add your samples and enzyme standards to the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + Substrate (to measure spontaneous hydrolysis).
-
Sample Blank: Sample + Assay Buffer (to measure background absorbance from the sample).
-
-
-
Initiate the Reaction:
-
Bring the plate to the desired reaction temperature (e.g., 37°C).
-
Add the this compound substrate solution to all wells to start the reaction. Mix gently by tapping the plate.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
For a kinetic assay, calculate the rate of change in absorbance (ΔA/min).
-
For an endpoint assay, subtract the absorbance of the blank from the absorbance of the samples.
-
Plot a standard curve of enzyme concentration versus the rate of reaction or final absorbance.
-
Determine the enzyme activity in your unknown samples from the standard curve.
-
Quantitative Data Summary
Table 1: Optimal pH for Relevant Proteases
| Enzyme | Typical Optimal pH Range | Recommended Buffer System |
| Urokinase-type Plasminogen Activator (uPA) | 8.0 - 9.0 | Tris-HCl |
| Activated Protein C (APC) | 7.5 - 8.5 | Tris-HCl or HEPES |
| Tissue-type Plasminogen Activator (t-PA) | 8.0 - 8.5 | Tris-HCl |
Note: The optimal pH can vary depending on the specific substrate and assay conditions.
Table 2: Kinetic Parameters of Urokinase with a Similar Chromogenic Substrate (5-oxo-Pro-Gly-Arg-pNA)
| Temperature | pH | Km (μM) |
| 25°C | 7.15 | ~100 |
| 37°C | 6.82 | ~100 |
Data from a study on a similar substrate, indicating the Michaelis constant (Km) is in the same order of magnitude as for the natural substrate plasminogen.[5]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the this compound chromogenic assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS#:130835-45-9 | Chemsrc [chemsrc.com]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Thrombin Substrates: pGlu-Pro-Arg-MNA vs. S-2238 for Thrombin Activity Assays
For researchers, scientists, and drug development professionals navigating the landscape of thrombin activity assays, the choice of a chromogenic substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of two commonly utilized substrates: pGlu-Pro-Arg-MNA and S-2238, offering a deep dive into their performance characteristics, experimental protocols, and underlying biochemical principles.
This objective analysis, supported by available experimental data, will empower you to make an informed decision based on the specific requirements of your research, whether it be routine enzyme characterization, inhibitor screening, or clinical coagulation studies.
At a Glance: Key Performance Characteristics
A summary of the key physicochemical and kinetic parameters of this compound and S-2238 is presented below, facilitating a rapid comparison of their fundamental properties.
| Feature | This compound | S-2238 |
| Full Chemical Name | Pyroglutamyl-Prolyl-Arginine-7-amino-4-methylcoumarin | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride |
| Molecular Formula | C23H32N8O7 | C27H38Cl2N8O5 |
| Molecular Weight | 532.55 g/mol | 625.6 g/mol |
| Chromophore Released | 7-amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Detection Method | Fluorometric | Colorimetric |
| Excitation Wavelength | ~321-324 nm | Not Applicable |
| Emission Wavelength | ~380-460 nm | Not Applicable |
| Absorbance Maximum | Not Applicable | 405 nm[1][2] |
| Kinetic Parameters (Human Thrombin) | Data not readily available | Km: 7 µM[3][4] Vmax: 1.7 x 10⁻⁷ mol/min/NIH-U[3][4] |
| Kinetic Parameters (Bovine Thrombin) | Data not readily available | Km: 9 µM[3][4] Vmax: 2.2 x 10⁻⁷ mol/min/NIH-U[3][4] |
Delving Deeper: A Detailed Comparison
Principle of Detection: A Tale of Two Moieties
The fundamental difference between this compound and S-2238 lies in the nature of the reporter molecule released upon enzymatic cleavage by thrombin.
S-2238 is a classic chromogenic substrate. Thrombin cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) molecule. The liberated pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm[1][2]. The rate of pNA formation is directly proportional to the thrombin activity in the sample.
In contrast, This compound is a fluorogenic substrate. Upon cleavage by thrombin, it releases 7-amino-4-methylcoumarin (AMC) . AMC is a highly fluorescent molecule that, when excited by light at approximately 321-324 nm, emits light in the range of 380-460 nm. The increase in fluorescence intensity over time provides a measure of thrombin activity. This fluorometric detection method often offers higher sensitivity compared to colorimetric assays.
Enzymatic Reaction and Specificity
Both substrates are designed to mimic the natural cleavage site of thrombin in fibrinogen, featuring an arginine residue at the P1 position, which is the primary determinant for thrombin recognition. The general enzymatic reaction is depicted below.
Caption: General enzymatic reaction of thrombin with a synthetic substrate.
Experimental Protocols: A Step-by-Step Guide
Below are generalized experimental protocols for measuring thrombin activity using both S-2238 and a fluorogenic substrate like this compound. It is crucial to optimize these protocols for your specific experimental conditions.
Thrombin Activity Assay Using S-2238 (Colorimetric)
Materials:
-
S-2238 substrate solution (e.g., 1-2 mM in sterile water)
-
Thrombin standard (human or bovine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents: Dilute the thrombin standard and samples in assay buffer to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add a specific volume of assay buffer to each well.
-
Add Thrombin/Sample: Add a defined volume of the thrombin standard or sample to the appropriate wells.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiate Reaction: Add a specific volume of the S-2238 substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min). This rate is proportional to the thrombin activity.
Caption: Experimental workflow for a thrombin activity assay using S-2238.
Thrombin Activity Assay Using this compound (Fluorometric)
Materials:
-
This compound substrate solution (e.g., in DMSO or appropriate buffer)
-
Thrombin standard (human or bovine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl)
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~324 nm, Emission: ~445 nm)
-
Black 96-well microplate (to minimize background fluorescence)
Procedure:
-
Prepare Reagents: Dilute the thrombin standard and samples in assay buffer. Prepare a working solution of this compound in the assay buffer.
-
Reaction Setup: In a black 96-well plate, add a specific volume of assay buffer to each well.
-
Add Thrombin/Sample: Add a defined volume of the thrombin standard or sample to the appropriate wells.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period.
-
Initiate Reaction: Add a specific volume of the this compound substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity at regular intervals.
-
Data Analysis: Calculate the rate of change in fluorescence (ΔRFU/min) to determine thrombin activity.
Caption: Experimental workflow for a thrombin activity assay using this compound.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and S-2238 for thrombin activity assays hinges on the specific needs of the experiment.
S-2238 stands out as a well-characterized, reliable, and widely cited chromogenic substrate. Its straightforward colorimetric detection makes it suitable for a broad range of applications where high sensitivity is not the primary concern. The availability of extensive kinetic data provides a solid foundation for quantitative enzyme studies.
This compound , as a fluorogenic substrate, offers the potential for significantly higher sensitivity. This makes it an excellent choice for applications involving low concentrations of thrombin or for high-throughput screening of thrombin inhibitors where detecting subtle changes in enzyme activity is crucial. However, the lack of readily available, standardized kinetic data necessitates in-house characterization for rigorous quantitative comparisons.
Ultimately, for researchers requiring a robust and well-documented assay with readily available kinetic parameters, S-2238 is a dependable choice. For those prioritizing sensitivity and working with limited enzyme concentrations, the fluorogenic approach offered by This compound is a compelling alternative, provided that appropriate validation and characterization are performed.
References
A Comparative Guide to Chromogenic and Fluorogenic Substrates for Activated Protein C
For researchers, scientists, and drug development professionals, the accurate measurement of Activated Protein C (APC) activity is crucial for understanding its role in coagulation, inflammation, and cytoprotective signaling pathways. The choice of substrate for APC activity assays significantly impacts sensitivity, specificity, and experimental workflow. This guide provides an objective comparison of the chromogenic substrate pGlu-Pro-Arg-MNA and its class, with commonly used fluorogenic substrates, supported by experimental data and detailed protocols.
Introduction to Substrate-Based APC Activity Assays
Activated Protein C is a serine protease that plays a pivotal role in the regulation of blood coagulation by inactivating Factors Va and VIIIa.[1][2] Its activity can be quantified by measuring the cleavage of synthetic peptide substrates that mimic its natural targets. These synthetic substrates are composed of a short amino acid sequence recognized by APC, linked to a reporter molecule. Upon cleavage of the peptide bond by APC, the reporter molecule is released, generating a detectable signal.
The two main classes of substrates used for this purpose are chromogenic and fluorogenic substrates. Chromogenic substrates release a chromophore that absorbs light at a specific wavelength, allowing for colorimetric detection.[3] Fluorogenic substrates, on the other hand, release a fluorophore that, when excited by light of a specific wavelength, emits light at a longer wavelength, enabling fluorescent detection.
This guide focuses on comparing the chromogenic substrate this compound with popular fluorogenic alternatives, providing a comprehensive overview to aid in the selection of the most appropriate substrate for your research needs.
Principles of Detection
Chromogenic Substrates
Chromogenic substrates for APC, such as this compound and the closely related S-2366 (pyroGlu-Pro-Arg-pNA), release a yellow-colored molecule, p-nitroaniline (pNA) or methyl-nitroaniline (MNA), upon cleavage. The rate of color development is directly proportional to the APC activity and can be measured using a spectrophotometer or a microplate reader at 405 nm.
Fluorogenic Substrates
Fluorogenic substrates typically utilize moieties like 7-amino-4-methylcoumarin (AMC) or aminonaphthalenesulfonamides (ANSN). These molecules are non-fluorescent when conjugated to the peptide. Enzymatic cleavage by APC liberates the free fluorophore, which then emits a strong fluorescent signal upon excitation at its specific wavelength (e.g., excitation at 360-380 nm and emission at 440-460 nm for AMC).
Quantitative Performance Comparison
The efficiency of an enzyme's interaction with a substrate is characterized by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a comparison of the kinetic parameters for representative chromogenic and fluorogenic substrates with Activated Protein C.
| Substrate Class | Substrate | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Chromogenic | S-2366 (pyroGlu-Pro-Arg-pNA) | p-Nitroaniline (pNA) | 200[4] | 80[4] | 0.4 |
| Fluorogenic | Boc-Leu-Ser-Thr-Arg-AMC | 7-Amino-4-methylcoumarin (AMC) | 330[5] | 8.4[5] | 0.025 |
| Fluorogenic | ANSN-based Substrates | Aminonaphthalenesulfonamide (ANSN) | 4 - 100+[6] | >50 (for some)[6] | Varies |
Note: Kinetic constants can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data for S-2366 is used as a representative for the pGlu-Pro-Arg peptide sequence due to the lack of available kinetic data for this compound.
Key Performance Differences
Sensitivity: Fluorogenic assays are generally more sensitive than chromogenic assays. The high quantum yield of fluorophores allows for the detection of lower enzyme concentrations and smaller changes in activity. This is particularly advantageous when working with purified enzyme systems or samples with low APC levels.
Specificity and Selectivity: The specificity of a substrate is determined by its peptide sequence. While both chromogenic and fluorogenic substrates can be designed with high specificity for APC, the inherent sensitivity of fluorescence can sometimes lead to higher background signals if there is non-specific cleavage by other proteases in the sample.
Interference: Chromogenic assays can be susceptible to interference from colored or turbid components in the sample, which can affect absorbance readings. Fluorogenic assays can be affected by fluorescent compounds in the sample, leading to high background fluorescence.
Instrumentation: Chromogenic assays require a standard spectrophotometer or microplate reader capable of measuring absorbance. Fluorogenic assays necessitate a fluorometer or a fluorescent plate reader with appropriate excitation and emission filters.
Experimental Protocols
General Considerations
-
Enzyme Activation: Protein C must be activated to APC before the assay. This is typically achieved using a specific activator, such as Protac®, a venom-derived enzyme from Agkistrodon contortrix contortrix.[1][2]
-
Buffer Conditions: Optimal buffer conditions, including pH and ionic strength, should be determined for the specific substrate and enzyme being used. A common buffer for APC assays is Tris-HCl or HEPES based, at a pH around 8.0.
-
Controls: It is essential to include appropriate controls, such as a blank (no enzyme) to measure substrate auto-hydrolysis, and a control with a known amount of APC to ensure the assay is performing correctly.
Protocol 1: Chromogenic Assay for APC Activity
This protocol is adapted for a 96-well plate format using a chromogenic substrate like this compound or S-2366.
Materials:
-
Activated Protein C (human or bovine)
-
Chromogenic substrate (e.g., this compound or S-2366) stock solution (e.g., 10 mM in DMSO or water)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of a known concentration of APC in Assay Buffer.
-
Add 50 µL of each APC dilution or the unknown sample to the wells of the microplate.
-
Add 50 µL of Assay Buffer to a well to serve as a blank.
-
Pre-warm the plate to the desired assay temperature (e.g., 37°C).
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 2-5 times the Km).
-
Initiate the reaction by adding 100 µL of the substrate working solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the V₀ values against the known APC concentrations to generate a standard curve.
-
Determine the APC activity in the unknown samples by interpolating their V₀ values from the standard curve.
Protocol 2: Fluorogenic Assay for APC Activity
This protocol is adapted for a 96-well plate format using a fluorogenic substrate like Boc-Leu-Ser-Thr-Arg-AMC.
Materials:
-
Activated Protein C (human or bovine)
-
Fluorogenic substrate (e.g., Boc-Leu-Ser-Thr-Arg-AMC) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate (to minimize light scatter)
-
Fluorescent microplate reader with appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm for AMC)
Procedure:
-
Prepare serial dilutions of a known concentration of APC in Assay Buffer.
-
Add 50 µL of each APC dilution or the unknown sample to the wells of the black microplate.
-
Add 50 µL of Assay Buffer to a well to serve as a blank.
-
Pre-warm the plate to the desired assay temperature (e.g., 37°C).
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically at or below the Km for sensitive detection).
-
Initiate the reaction by adding 100 µL of the substrate working solution to each well.
-
Immediately start monitoring the increase in fluorescence over time using the fluorescent microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
-
Plot the V₀ values against the known APC concentrations to generate a standard curve.
-
Determine the APC activity in the unknown samples by interpolating their V₀ values from the standard curve.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental procedures, the following diagrams illustrate the Protein C activation pathway and a generalized workflow for an APC activity assay.
References
- 1. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. aniara.com [aniara.com]
- 5. Bachem Boc-Leu-Ser-Thr-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Fluorogenic substrates for activated protein C: substrate structure-efficiency correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a New Protease Assay: A Comparative Guide to pGlu-Pro-Arg-MNA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a protease assay utilizing the chromogenic substrate pGlu-Pro-Arg-MNA against established alternative methods. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting a protease assay for their specific applications. This document outlines the validation parameters, experimental procedures, and comparative performance data to facilitate the adoption and validation of new protease assays.
Comparative Performance of Protease Assays
The selection of a suitable protease assay is contingent on factors such as sensitivity, specificity, cost, and the nature of the research question. Below is a summary of the key performance indicators for the this compound assay and two common alternatives: a fluorogenic assay using Boc-Val-Pro-Arg-AMC and a colorimetric assay using FITC-Casein.
| Parameter | This compound Assay (Chromogenic) | Boc-Val-Pro-Arg-AMC Assay (Fluorogenic) | FITC-Casein Assay (Fluorogenic) |
| Principle | Cleavage of the substrate releases p-nitroaniline (pNA), a yellow chromophore, measured by absorbance. | Cleavage of the substrate releases 7-amino-4-methylcoumarin (AMC), a fluorescent molecule. | Proteolytic digestion of heavily FITC-labeled casein relieves quenching, resulting in increased fluorescence.[1] |
| Detection Method | Spectrophotometry (Absorbance at 405 nm)[2] | Fluorometry (Excitation ~360-380 nm, Emission ~440-460 nm) | Fluorometry (Excitation ~485 nm, Emission ~525 nm) |
| Sensitivity | Moderate | High | High |
| Specificity | Dependent on the protease's preference for the P1-P3 amino acid sequence (Arg at P1).[3] | Dependent on the protease's preference for the Val-Pro-Arg sequence.[4] | Low; general protease activity measurement.[1] |
| Kinetic Analysis | Suitable for determining Michaelis-Menten kinetics (Km and Vmax). | Excellent for kinetic studies due to high sensitivity. Kinetic data for Thrombin: kcat = 105 s⁻¹, Km = 21 µM.[4] | Less suitable for precise kinetic analysis of specific proteases due to the complex nature of the substrate. |
| Cost | Generally lower cost for substrate and instrumentation. | Higher cost for substrate and requires a fluorometer. | Substrate cost can vary; requires a fluorometer. |
| Advantages | Simple, robust, and does not require specialized equipment beyond a standard plate reader.[5] | High sensitivity allows for the detection of low enzyme concentrations.[6] | Useful for detecting a broad spectrum of protease activity and for screening protease inhibitors. |
| Disadvantages | Lower sensitivity compared to fluorogenic assays; potential for interference from colored compounds in the sample. | Potential for quenching or autofluorescence from sample components.[7] | Not specific for a particular protease; assay endpoint can be destructive (TCA precipitation). |
Experimental Protocols
Detailed methodologies for the this compound assay and a common fluorogenic alternative are provided below.
Experimental Protocol 1: Protease Assay using this compound (Chromogenic)
This protocol is adapted from methods for similar chromogenic substrates used to measure kallikrein-like activity.[2][8]
Materials:
-
Protease sample (e.g., purified enzyme, cell lysate, plasma)
-
Substrate: pGlu-Pro-Arg-pNA (p-nitroanilide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 113 mM NaCl
-
Stop Solution: 50% Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the pGlu-Pro-Arg-pNA substrate in the Assay Buffer to a final concentration of 1-2 mM.
-
Prepare serial dilutions of your protease sample in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted protease sample or standard to the appropriate wells.
-
Prepare a blank for each sample by adding 25 µL of Assay Buffer instead of the protease sample.
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 25 µL of the pre-warmed substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop Reaction:
-
Add 25 µL of Stop Solution to each well to terminate the reaction.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample.
-
The protease activity is proportional to the change in absorbance per unit of time. A standard curve can be generated using a known concentration of p-nitroaniline to convert absorbance units to moles of product formed.
-
Experimental Protocol 2: Protease Assay using FITC-Casein (Fluorogenic)
This protocol is a general method for measuring non-specific protease activity.[1]
Materials:
-
Protease sample
-
FITC-Casein Substrate
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic Acid (TCA) Solution (e.g., 0.6 N)
-
Assay Buffer (e.g., 0.5 M Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Fluorometer or fluorescent microplate reader (Excitation 485 nm, Emission 530 nm)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of Incubation Buffer.
-
Add 20 µL of the FITC-Casein substrate solution.
-
Add 80 µL of the protease sample. For a blank, add 80 µL of Incubation Buffer instead of the sample.
-
-
Incubation:
-
Incubate the tubes at 37°C for 60 minutes in the dark.
-
-
Stop Reaction and Precipitation:
-
Add 200 µL of TCA solution to each tube to stop the reaction and precipitate the undigested substrate.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
-
Measurement:
-
Carefully transfer 200 µL of the supernatant, which contains the fluorescently labeled peptide fragments, to a new tube or a well in a black microplate.
-
Dilute the supernatant with 800 µL of Assay Buffer.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Calculation:
-
The increase in fluorescence intensity is directly proportional to the protease activity.
-
Visualizations
Experimental Workflow
References
- 1. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coachrom.com [coachrom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shop.bachem.com [shop.bachem.com]
- 5. goldbio.com [goldbio.com]
- 6. Comparison of fluorogenic and chromogenic assay systems in the detection of Escherichia coli O157 by a novel polymyxin-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Navigating the Specificity of Serine Protease Activity: A Comparative Guide to pGlu-Pro-Arg-MNA
For researchers, scientists, and drug development professionals, the precise measurement of serine protease activity is paramount. This guide provides a comprehensive comparison of the chromogenic substrate pGlu-Pro-Arg-MNA's cross-reactivity with various serine proteases, offering supporting experimental data, detailed protocols, and a look at alternative substrates to inform your experimental design.
The tripeptide pGlu-Pro-Arg linked to a p-nitroanilide (pNA) or a similar chromogenic or fluorogenic leaving group, such as 7-amido-4-methylcoumarin (MNA), is a widely utilized tool for assaying the activity of trypsin-like serine proteases. The specificity of these substrates is largely dictated by the amino acid sequence, which mimics the natural cleavage sites of these enzymes. This guide focuses on the performance of this compound and its close analogs, providing a quantitative basis for its application in your research.
Performance Profile: Cross-Reactivity of pGlu-Pro-Arg Analogs with Key Serine Proteases
The utility of a chromogenic substrate is defined by its specificity and efficiency of cleavage by the target enzyme. The following table summarizes the kinetic parameters and relative hydrolysis rates of pGlu-Pro-Arg-pNA (S-2366) and a similar substrate, Z-Gly-Pro-Arg-pNA (Chromozym TH), with several key serine proteases involved in coagulation and fibrinolysis. While direct kinetic data for this compound across a broad panel of proteases is not available in a single comparative study, the data for these structurally related p-nitroanilide (pNA) substrates provide a strong indication of its expected cross-reactivity profile.
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Relative Hydrolysis Rate (%) | Source(s) |
| pGlu-Pro-Arg-pNA (S-2366) | Activated Protein C (human) | 200 | 80 | 4.0 x 10⁵ | N/A | [1] |
| Factor XIa (human) | 400 | 1000 | 2.5 x 10⁶ | N/A | [1] | |
| Trypsin | N/A | N/A | N/A | 11 | [2] | |
| Thrombin | N/A | N/A | N/A | 3 | [2] | |
| Factor Xa | N/A | N/A | N/A | 4 | [2] | |
| Plasma Kallikrein | N/A | N/A | N/A | <1 | [2] | |
| Z-Gly-Pro-Arg-pNA (Chromozym TH) | Thrombin (human α) | 4.18 | 127 | 3.0 x 10⁷ | 100 | [3][4] |
| Plasmin (human) | N/A | N/A | N/A | High | [4] | |
| Trypsin (bovine) | N/A | N/A | N/A | Moderate | [4] | |
| Factor Xa (bovine) | N/A | N/A | N/A | Insensitive | [4] |
Note: The relative hydrolysis rates are based on studies with varying experimental conditions and should be interpreted as a qualitative guide to cross-reactivity. "N/A" indicates that the data was not available in the cited sources.
Alternative Chromogenic Substrates for Serine Proteases
While this compound and its analogs are valuable tools, a variety of other chromogenic substrates with different peptide sequences offer enhanced specificity for particular serine proteases. The choice of substrate should be guided by the specific enzyme of interest and the potential for cross-reactivity with other proteases in the sample.
| Substrate | Primary Target Enzyme(s) | Key Features |
| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | Sensitive to Factor Xa and insensitive to thrombin[4]. |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | Exhibits substantially greater sensitivity to thrombin than S-2160[4]. |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | Relatively plasmin-specific and resistant to thrombin and Factor Xa[4]. |
| S-2765 | Factor Xa | High selectivity for Factor Xa[2]. |
Experimental Protocol: Chromogenic Serine Protease Activity Assay
This protocol provides a general framework for determining the activity of a serine protease using a this compound or a similar chromogenic substrate. It is essential to optimize the conditions (e.g., substrate concentration, enzyme concentration, incubation time, and buffer composition) for each specific enzyme and experimental setup.
Materials:
-
Purified serine protease of interest
-
Chromogenic substrate (e.g., this compound) stock solution (typically in DMSO or water)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme, containing NaCl and CaCl₂)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Prepare Reagents:
-
Dilute the serine protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a series of substrate concentrations in assay buffer to determine the Michaelis-Menten constant (K_m_). For routine assays, a substrate concentration of 2-5 times the K_m_ is recommended.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the 96-well microplate.
-
Add the diluted enzyme solution to the appropriate wells. Include wells with buffer only as a blank control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate solution to each well to initiate the enzymatic reaction.
-
Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.
-
-
Measurement:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The V₀ is the change in absorbance per unit of time (ΔA/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the released chromophore (for p-nitroaniline at 405 nm, ε is approximately 10,600 M⁻¹cm⁻¹).
-
For kinetic parameter determination, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_) can be calculated if the active enzyme concentration is known (k_cat_ = V_max_ / [E]). The specificity constant is then calculated as k_cat_/K_m_.
-
Signaling Pathways and Experimental Workflow
To provide a biological context for the application of these substrates, the following diagrams illustrate the key serine proteases in the coagulation and fibrinolytic cascades. Additionally, a generalized experimental workflow for assessing serine protease activity is depicted.
Caption: The Coagulation Cascade.
Caption: The Fibrinolytic Pathway.
Caption: Experimental Workflow.
References
- 1. aniara.com [aniara.com]
- 2. Chromogenic substrates - Haemochrom [haemochrom.de]
- 3. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of pGlu-Pro-Arg-MNA and Clot-Based Protein C Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used methods for determining protein C activity: the chromogenic assay utilizing the pGlu-Pro-Arg-MNA (S-2366) substrate and the traditional clot-based assay. This analysis is supported by experimental data to aid in the selection of the most appropriate method for specific research and clinical applications.
Executive Summary
Protein C is a vital natural anticoagulant, and accurate measurement of its activity is crucial in thrombophilia risk assessment and monitoring anticoagulant therapies. Both chromogenic and clot-based assays are employed for this purpose, each with distinct principles, performance characteristics, and susceptibility to interferences.
The This compound (S-2366) chromogenic assay offers high specificity and is less prone to interference from common anticoagulants and certain patient-specific factors.[1] It directly measures the enzymatic activity of activated protein C (APC) on a specific synthetic substrate. In contrast, the clot-based assay provides a more global assessment of protein C's anticoagulant function within the coagulation cascade but is susceptible to a broader range of interferences.[1] A retrospective study comparing the two methods found that while there was a good correlation (R = 0.94), the chromogenic assay measured on average 7.8% more protein C than the clot-based method.[1][2]
Performance Characteristics
The selection of a protein C assay often depends on a balance between the need for a global functional assessment and the requirement for high analytical specificity. The following tables summarize the key performance data for each assay type.
| Performance Metric | This compound (Chromogenic) Assay | Clot-Based Assay | References |
| Principle | Measures the amidolytic activity of Activated Protein C (APC) on a specific chromogenic substrate (pGlu-Pro-Arg-pNA). The color change is directly proportional to Protein C activity. | Measures the ability of APC to prolong the clotting time (APTT or PT-based) by inactivating Factors Va and VIIIa. The prolongation of clotting time is proportional to Protein C activity. | [1][3] |
| Specificity | High. Specific for the active site of APC. Less affected by interferences in the common coagulation pathway. | Moderate. Measures the global anticoagulant function, but can be influenced by factors affecting the clotting cascade. | [1][2] |
| Sensitivity | High | High | [1][2] |
| Precision (Inter-laboratory CV) | Normal Protein C Levels: 4% - 7% | Normal Protein C Levels: 7% - 22% | [4][5][6] |
| Abnormal Protein C Levels: 4% - 11% | Abnormal Protein C Levels: 10% - 17% | [4][5][6] |
| Susceptibility to Interferences | This compound (Chromogenic) Assay | Clot-Based Assay | References |
| Direct Oral Anticoagulants (DOACs) | Generally not affected. | Can be significantly affected, leading to overestimation of Protein C levels. | |
| Heparin | Unaffected up to 2 U/mL. | Can be affected, though some kits contain heparin neutralizers. | [2] |
| Lupus Anticoagulant | Not affected. | Can cause falsely normal or elevated results. | [7] |
| Factor V Leiden | Not affected. | Can lead to underestimation of Protein C levels. | [1] |
| Elevated Factor VIII | Not affected. | Can lead to underestimation of Protein C levels. | [7] |
| Hemolysis, Icterus, Lipemia | Can interfere with spectrophotometric reading. | Can interfere with clot detection. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedural steps of each assay, the following diagrams are provided.
References
- 1. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Protein C assay performance: an analysis of North American specialized coagulation laboratory association proficiency testing results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein C Assays [practical-haemostasis.com]
A Comparative Guide to the Specificity and Selectivity of pGlu-Pro-Arg-MNA and Alternative Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromogenic substrate pGlu-Pro-Arg-MNA with other commercially available substrates used in the study of various serine proteases. The specificity and selectivity of these substrates are critical for accurate enzymatic activity assessment in research and clinical settings. This document summarizes key performance data, details experimental methodologies for comparative analysis, and visualizes relevant biological pathways and workflows.
Introduction to Chromogenic Substrates
Chromogenic substrates are synthetic peptides designed to mimic the natural substrates of proteases. They are composed of a short amino acid sequence, which provides specificity for a particular enzyme, linked to a chromophore, typically para-nitroaniline (pNA) or a derivative like 7-amino-4-methylcoumarin (AMC) for fluorogenic substrates. When the enzyme cleaves the peptide bond, the chromophore is released, resulting in a color change that can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity.
The ideal chromogenic substrate exhibits high specificity (reacts with a single enzyme) and high selectivity (is cleaved at a high rate by the target enzyme compared to other enzymes). These characteristics are quantitatively described by the Michaelis-Menten kinetic parameters:
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
kcat (turnover number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per second. A higher kcat indicates a more rapid catalytic process.
-
kcat/Km (specificity constant or catalytic efficiency): This ratio is the most important parameter for comparing the specificity of an enzyme for different substrates. A higher kcat/Km value signifies greater catalytic efficiency.
This guide focuses on this compound and its close analog S-2366 (pyro-Glu-Pro-Arg-pNA), primarily used for measuring Activated Protein C (APC) activity, and compares their performance with other substrates for a range of serine proteases involved in the coagulation cascade and fibrinolysis.
Data Presentation: Comparative Kinetic Parameters
The following tables summarize the kinetic constants for this compound (represented by its pNA analog, S-2366) and other relevant chromogenic substrates when hydrolyzed by various serine proteases. These data have been compiled from multiple studies to provide a comparative overview. Experimental conditions can influence these values; therefore, it is crucial to consult the original research for detailed protocols.
Table 1: Kinetic Parameters for Activated Protein C (APC)
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| S-2366 | pGlu-Pro-Arg-pNA | 200 [1] | 80 [1] | 0.4 |
| S-2238 | H-D-Phe-Pip-Arg-pNA | - | - | - |
| Chromozym TH | Tos-Gly-Pro-Arg-pNA | - | - | - |
Table 2: Kinetic Parameters for Thrombin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| S-2238 | H-D-Phe-Pip-Arg-pNA | 1.6 - 16[2] | 35 - 130[2] | 4.7 - 52[2] |
| Chromozym TH | Tos-Gly-Pro-Arg-pNA | ~9 | ~120 | ~13.3 |
| Spectrozyme TH | H-D-HHT-Ala-Arg-pNA | ~8 | ~70 | ~8.8 |
| S-2366 | pGlu-Pro-Arg-pNA | - | - | Readily split [1] |
Note: While specific kinetic constants for S-2366 with thrombin were not found, it is known to be readily cleaved by thrombin.[1] The range of values for S-2238 reflects data from both human and bovine thrombin.[2]
Table 3: Kinetic Parameters for Factor Xa
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | >100[3] | - | 1.5 x 10⁻⁵ - 2[3] |
| S-2765 | Z-D-Arg-Gly-Arg-pNA | - | - | 4.4 (µkat/µg)[4] |
| S-2366 | pGlu-Pro-Arg-pNA | - | - | Split [1] |
Note: Factor Xa also cleaves S-2366, though it is less specific than for APC.[1] The specificity constant for S-2765 is presented in different units in the source material.[4]
Table 4: Kinetic Parameters for Plasmin
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| S-2251 | H-D-Val-Leu-Lys-pNA | ~290 | ~40 | ~0.14 |
| S-2403 | pGlu-Phe-Lys-pNA | ~230 | ~40 | ~0.17 |
| S-2366 | pGlu-Pro-Arg-pNA | - | - | Readily split [1] |
Note: S-2366 is also readily hydrolyzed by plasmin.[1]
Table 5: Kinetic Parameters for Plasma Kallikrein
| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| S-2302 | H-D-Pro-Phe-Arg-pNA | 200[5] | - | - |
| Chromozym PK | Bz-Pro-Phe-Arg-pNA | - | - | - |
| S-2366 | pGlu-Pro-Arg-pNA | - | - | Split [1] |
Note: Plasma kallikrein also demonstrates activity towards S-2366.[1]
Specificity and Selectivity Analysis
Based on the available data, This compound (and its pNA analog S-2366) exhibits the highest specificity for Activated Protein C (APC) among the tested substrates.[1] While it is also cleaved by other serine proteases such as thrombin, Factor Xa, plasmin, and plasma kallikrein, its catalytic efficiency with these enzymes is generally lower. This makes it a valuable tool for specifically measuring APC activity, particularly in complex biological samples where other proteases may be present.
For the other enzymes, more specific substrates are available:
-
Thrombin: S-2238 and Chromozym TH are highly sensitive substrates for thrombin.[2]
-
Factor Xa: S-2222 and S-2765 are preferred for measuring Factor Xa activity due to their higher specificity.[3][4]
-
Plasmin: S-2251 and S-2403 are more selective for plasmin.
-
Plasma Kallikrein: S-2302 is a commonly used and specific substrate for plasma kallikrein.[5]
The choice of substrate should, therefore, be guided by the specific enzyme of interest and the potential for cross-reactivity with other proteases in the experimental system.
Experimental Protocols
The following is a generalized protocol for a chromogenic substrate assay to determine the kinetic parameters of a protease. This protocol should be optimized for each specific enzyme and substrate combination.
Objective: To determine the Km and kcat of a protease with a given chromogenic substrate.
Materials:
-
Purified protease of known concentration
-
Chromogenic substrate (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4-8.4, containing NaCl and CaCl2 as required for the specific enzyme)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Stopping reagent (e.g., 2% acetic acid or 20% citric acid)[1]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate in sterile distilled water or an appropriate solvent.
-
Prepare a series of substrate dilutions in the assay buffer to cover a concentration range from approximately 0.1 x Km to 10 x Km.
-
Prepare a working solution of the purified enzyme in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to the wells of a 96-well microplate in triplicate.
-
Include a blank for each substrate concentration containing the assay buffer instead of the enzyme solution.
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader. Kinetic readings are typically taken every 30-60 seconds for a period of 5-15 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute (ΔA/min) to the rate of pNA release (µM/min) using the molar extinction coefficient of pNA (ε ≈ 10,600 M⁻¹cm⁻¹ at 405 nm).
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the specificity constant (kcat/Km).
-
Mandatory Visualizations
Signaling Pathway: Protein C Activation and Anticoagulant Function
The following diagram illustrates the central role of Activated Protein C in the regulation of the coagulation cascade.
Caption: Protein C activation and its anticoagulant role.
Experimental Workflow: Determining Kinetic Parameters
The workflow for a typical chromogenic substrate assay to determine enzyme kinetics is outlined below.
Caption: Workflow for chromogenic enzyme kinetic assay.
Conclusion
The selection of an appropriate chromogenic substrate is paramount for obtaining accurate and reproducible results in enzyme activity assays. This guide demonstrates that while this compound is a versatile substrate that is cleaved by several serine proteases, its primary utility lies in its high specificity for Activated Protein C. For the study of other proteases such as thrombin, Factor Xa, plasmin, and kallikrein, alternative substrates with superior selectivity are available and should be employed to minimize experimental artifacts and ensure data integrity. The provided experimental protocol offers a robust framework for researchers to perform their own comparative analyses and validate the suitability of a given substrate for their specific application.
References
- 1. aniara.com [aniara.com]
- 2. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FACTOR Xa - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. endotell.ch [endotell.ch]
A Cost-Benefit Analysis of pGlu-Pro-Arg-MNA in Routine Diagnostics: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing enzymatic assays in diagnostics, the choice of chromogenic substrate is a critical determinant of assay performance and cost-effectiveness. This guide provides a detailed cost-benefit analysis of pGlu-Pro-Arg-MNA, a chromogenic substrate for key enzymes in the coagulation and fibrinolysis cascades, comparing it with common alternatives.
Introduction to this compound and its Diagnostic Utility
This compound is a synthetic chromogenic substrate used in photometric assays to measure the activity of several serine proteases. Its primary applications are in the diagnosis and monitoring of disorders related to hemostasis, including the assessment of Protein C, plasma kallikrein, and urokinase activity.[1][2][3] The enzymatic cleavage of this compound releases a chromophore, 4-methoxy-β-naphthylamine (MNA), which can be quantified spectrophotometrically to determine enzyme activity.
Comparative Analysis of Chromogenic Substrates
The selection of a chromogenic substrate significantly impacts the sensitivity, specificity, and cost of a diagnostic assay. Here, we compare this compound with commonly used alternative substrates for the detection of Activated Protein C (APC), Plasma Kallikrein, and Urokinase.
Substrate Comparison for Key Enzymes
| Target Enzyme | This compound | Alternative Substrate(s) | Key Distinctions |
| Activated Protein C (APC) | This compound | S-2366 (pyroGlu-Pro-Arg-pNA)[4][5][6] | S-2366 is a well-characterized substrate with established kinetic parameters. While structurally similar to this compound, differences in the N-terminal pyroglutamic acid versus p-nitroanilide (pNA) chromophore can affect enzyme affinity and turnover rate. |
| Plasma Kallikrein | This compound | S-2302 (H-D-Pro-Phe-Arg-pNA)[2][7][8][9] | S-2302 has a different peptide sequence, which can influence its specificity for plasma kallikrein over other proteases. It is a widely cited substrate in kallikrein activity assays. |
| Urokinase | This compound | S-2444 (pyroGlu-Gly-Arg-pNA)[10][11][12] | The peptide sequence of S-2444 is shorter and differs from this compound, potentially altering its kinetic properties with urokinase. S-2444 is a commonly used substrate in urokinase activity kits. |
Performance and Kinetic Data
Direct, head-to-head comparative studies detailing the kinetic parameters of this compound against its alternatives are not extensively available in the public domain. However, some kinetic data for alternative substrates have been published, providing a baseline for comparison.
| Substrate | Target Enzyme | Km (Michaelis Constant) | kcat (Turnover Number) |
| S-2366 | Activated Protein C (bovine) | 2 x 10-4 mol/L | 80 s-1 |
| S-2366 | Activated Protein C (human) | 8 x 10-4 mol/L | 160 s-1 |
| S-2366 | Factor XIa | 4 x 10-4 mol/L | 1000 s-1 |
| S-2302 | Plasma Kallikrein (human) | 2 x 10-4 mol/L | Not specified |
| Pro-urokinase | Plasminogen | 0.40-0.77 µM | 0.0022-0.0106 s-1 |
| Urokinase | Glu-plasminogen | 1.45 µM | 0.93 s-1 |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data for pro-urokinase and urokinase with plasminogen are provided for context on the enzyme's activity, as direct kinetic data with chromogenic substrates is limited.
Cost-Benefit Analysis
The choice between this compound and its alternatives often involves a trade-off between cost and performance. While chromogenic assays are generally considered more expensive than traditional clot-based assays, they often offer higher precision and are less susceptible to interference from certain sample components.[13][14][15][16]
| Aspect | This compound | Alternative Substrates (S-2366, S-2302, S-2444) | Clot-Based Assays |
| Cost per Test | Varies by supplier and purchase volume. Pricing for this compound monoacetate can range from approximately $420 for 5mg to $1800 for 50mg.[17] This suggests a higher cost per milligram compared to some alternatives. | Pricing for 25mg of S-2302 is listed at approximately $553.50.[8] Pricing for S-2366 and S-2444 is available upon request from suppliers.[4][11] The cost-effectiveness will depend on the required concentration and stability of the substrate in the assay. | Generally lower reagent costs. |
| Performance | Offers good sensitivity for target enzymes. | May offer higher specificity or different kinetic profiles depending on the specific substrate-enzyme pair. | Can be less precise and prone to interference from lupus anticoagulants and other factors.[16] |
| Throughput | Amenable to high-throughput screening in microplate format. | Amenable to high-throughput screening. | Generally lower throughput and less automatable. |
| Expertise Required | Requires a spectrophotometer and basic laboratory skills. | Similar requirements to this compound. | Requires a coagulometer and specialized technical expertise. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for chromogenic assays using substrates like this compound.
General Chromogenic Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (e.g., this compound) in a suitable solvent (typically water or a buffer).
-
Prepare a buffer solution appropriate for the enzyme being assayed (e.g., Tris-HCl for plasma kallikrein).
-
Prepare a solution of the purified enzyme or the plasma sample containing the enzyme of interest.
-
-
Assay Procedure:
-
Pipette the buffer and the enzyme/sample solution into a microplate well or a cuvette.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the pre-warmed chromogenic substrate solution.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for pNA-based substrates) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the enzyme activity based on a standard curve generated with known concentrations of the enzyme or by using the molar extinction coefficient of the released chromophore.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the application of this compound.
Protein C Activation and Anticoagulant Pathway
Caption: The Protein C pathway, a key regulator of coagulation.
Plasma Kallikrein-Kinin System
Caption: The plasma kallikrein-kinin system's role in inflammation.
Urokinase-Mediated Plasminogen Activation
Caption: Urokinase's central role in fibrinolysis.
Experimental Workflow for Chromogenic Assay
Caption: A typical workflow for a chromogenic enzyme assay.
Conclusion
The selection of a chromogenic substrate for routine diagnostics requires a careful evaluation of performance, cost, and practicality. This compound is a versatile substrate for assessing the activity of key enzymes in hemostasis. While it offers the convenience of a single substrate for multiple targets, a thorough cost-benefit analysis should consider the availability of more specific and potentially more cost-effective alternatives for individual enzymes. For high-throughput applications, the benefits of chromogenic assays in terms of precision and automation may outweigh the higher initial reagent costs compared to traditional clotting assays. Researchers and clinicians should validate the chosen substrate in their specific assay systems to ensure optimal performance and diagnostic accuracy.
References
- 1. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 2. Human plasma kallikrein-kinin system: physiological and biochemical parameters. | Semantic Scholar [semanticscholar.org]
- 3. Urokinase Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diapharma Group, Inc. SUBSTRATE S-2366(25MGVIAL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. diapharma.com [diapharma.com]
- 6. CHROMOGENIC SUBSTRATE S-2366™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diapharma Group, Inc. Chromogenix S-2302, 25 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. CHROMOGENIC SUBSTRATE S-2302™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-2444™ | Chromogenic Substrates - Urokinase-type Plasminogen Activator (uPA) [coachrom.com]
- 12. coachrom.com [coachrom.com]
- 13. A computer-based model to assess costs associated with the use of factor VIII and factor IX one-stage and chromogenic activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FVIII Activity: Chromogenic Assay Vs. Clot-Based? - George King Bio-Medical, Inc. [kingbiomed.com]
- 17. This compound monoacetate | Aladdin [en.odoo.aladdin-e.com]
Correlating pGlu-Pro-Arg-MNA In Vitro Results with In Vivo Findings: A Comparative Guide
For researchers and drug development professionals, understanding the clinical relevance of in vitro assays is paramount. This guide provides a comprehensive comparison of the chromogenic substrate pGlu-Pro-Arg-MNA, used for measuring Activated Protein C (APC) activity, with alternative methods. It also delves into the correlation of these in vitro results with in vivo physiological processes, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a synthetic chromogenic substrate designed to measure the activity of specific serine proteases, most notably Activated Protein C (APC).[1] Its chemical structure, L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline, mimics the natural cleavage site of APC.[2][3] This substrate is widely utilized in photometric assays to determine APC activity in plasma and purified systems.
Mechanism of Action
The principle of a chromogenic assay using this compound is straightforward. The enzyme of interest, APC, cleaves the peptide bond between arginine (Arg) and the p-nitroaniline (pNA) molecule. This cleavage releases the chromophore pNA, which has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength, typically 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.
Correlation with In Vivo Findings: The Protein C Anticoagulant Pathway
Direct quantitative studies correlating the enzymatic activity measured by this compound with specific in vivo endpoints such as thrombus size or bleeding time are not extensively documented in publicly available literature. However, the in vivo relevance of the measurements obtained with this substrate is strongly inferred from the well-established physiological role of the Protein C pathway in hemostasis.
Protein C is a vitamin K-dependent zymogen that, when activated to APC, acts as a potent natural anticoagulant.[4][5][6] APC, in the presence of its cofactor Protein S, proteolytically inactivates coagulation Factors Va and VIIIa.[4][5][7] This action downregulates thrombin generation and limits clot formation. Consequently, a deficiency in Protein C activity, whether congenital or acquired, leads to a hypercoagulable state and is a significant risk factor for venous thromboembolism.[8][9]
Therefore, the in vitro measurement of APC activity using this compound provides a critical assessment of the functional capacity of this anticoagulant pathway. Low levels of activity measured in vitro are indicative of an increased risk of thrombotic events in vivo. Clinical studies have demonstrated a strong association between low Protein C activity and adverse clinical outcomes, such as deep vein thrombosis and pulmonary embolism.[10][11]
Comparison with Alternative Assays
The activity of Protein C is primarily assessed through two types of functional assays: chromogenic assays and clot-based assays.
| Feature | Chromogenic Assay (this compound) | Clot-Based Assay |
| Principle | Measures the direct enzymatic activity of APC on a synthetic substrate. | Measures the effect of APC on the clotting time of plasma.[12] |
| Pros | - High specificity and sensitivity for APC activity.[12] - Less interference from other coagulation factors and inhibitors (e.g., lupus anticoagulant, heparin).[12][13] - Amenable to automation. | - Measures the physiological anticoagulant function of APC in a more complex system. |
| Cons | - May not detect rare mutations affecting APC's interaction with cofactors.[12] | - Prone to interference from other coagulation factors (e.g., high Factor VIII), lupus anticoagulant, and direct thrombin inhibitors.[12][14] - Generally has higher variability. |
| Typical Performance | Good correlation with clot-based assays (R values often >0.8).[12] Higher specificity compared to clot-based assays.[12] | Good sensitivity but can have lower specificity due to interferences.[12] |
Comparison of Chromogenic Substrates
Several chromogenic substrates are available for measuring APC activity. While this compound is effective, S-2366 (pyroGlu-Pro-Arg-pNA) is a very similar and more frequently cited analogue. Other substrates include CBS 65-25 and SPECTROZYME PCa.
A study comparing S-2366, CBS 65-25, and SPECTROZYME PCa for Protein C activity assay in patients on warfarin therapy found that S-2366 was the most specific for activated Protein C and showed a good correlation with Protein C antigen levels.[15] SPECTROZYME PCa and CBS 65-25 were found to be unsuitable in that particular study due to a lack of good correlation.[15]
Detailed Experimental Protocols
The following is a generalized protocol for the determination of Protein C activity in plasma using a chromogenic substrate like this compound or S-2366.
1. Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[16]
-
The plasma should be tested within 4 hours or stored frozen at -20°C or below.
2. Reagents:
-
Buffer: Tris-HCl buffer, pH ~8.3.
-
Protein C Activator: A specific activator, commonly derived from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), such as Protac®.[6]
-
Chromogenic Substrate: this compound or S-2366, reconstituted in distilled water.[2]
-
Stopping Reagent: 2% citric acid or 20% acetic acid to stop the enzymatic reaction.[16]
-
Calibrators and Controls: Plasma calibrators with known Protein C activity and control plasmas (normal and low levels).
3. Assay Procedure (Manual Method):
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well or cuvette, add a specific volume of diluted plasma sample, calibrator, or control.
-
Add the Protein C activator and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the Protein C.
-
Add the chromogenic substrate to initiate the color development reaction.
-
After a precise incubation time, add the stopping reagent.
-
Read the absorbance at 405 nm using a spectrophotometer.
4. Calculation:
-
Construct a calibration curve by plotting the absorbance values of the calibrators against their known Protein C activity.
-
Determine the Protein C activity of the samples and controls from the calibration curve.
References
- 1. glpbio.com [glpbio.com]
- 2. aniara.com [aniara.com]
- 3. diapharma.com [diapharma.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Protein C Assays [practical-haemostasis.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. sysmex-ap.com [sysmex-ap.com]
- 10. Establishment of a new protein C detection system based on chromogenic substrate assay and its clinical diagnostic value for deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Hypercoagulability in Splanchnic Vein Thrombosis by Measurement of the Hemostasis Enzymes Thrombin and Activated Protein C [mdpi.com]
- 12. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 15. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sysmex-ap.com [sysmex-ap.com]
A Head-to-Head Comparison of Commercial pGlu-Pro-Arg-MNA Kits for Protein C Activity Measurement
For researchers, scientists, and drug development professionals investigating the coagulation cascade, particularly the function of Protein C, the selection of a reliable and efficient assay kit is paramount. The chromogenic substrate pGlu-Pro-Arg-MNA is widely utilized for the determination of Activated Protein C (APC) activity. This guide provides a head-to-head comparison of commercially available kits that employ this substrate, focusing on their performance characteristics based on manufacturer-provided data.
Performance Characteristics
The following table summarizes the key performance metrics of two prominent commercial kits: the Berichrom® Protein C kit from Siemens Healthineers and the BIOPHEN™ Protein C LRT kit from Hyphen BioMed. This data has been compiled from the manufacturers' package inserts and technical datasheets.
| Feature | Berichrom® Protein C (Siemens Healthineers) | BIOPHEN™ Protein C LRT (Hyphen BioMed/Aniara) |
| Assay Principle | Chromogenic | Chromogenic |
| Substrate | p-Glu-Pro-Arg-MNA | SaPC-21 (a pGlu-Pro-Arg-pNA derivative) |
| Detection Threshold | Not explicitly stated | ≤ 5%[1] |
| Dynamic Range | Not explicitly stated | 0 to 150%[1] |
| Intra-Assay CV | Not explicitly stated | < 3%[1] |
| Inter-Assay CV / Reproducibility | Day-to-day CV: 1.9% (normal range), 0.4% (pathological values). Overall reproducibility median CV% < 7%[2] | < 5%[1] |
| Assay Time | Not explicitly stated | ≤ 10 minutes[1] |
| Reagent Format | Lyophilized | Liquid, ready-to-use[3] |
Experimental Protocols
Detailed experimental protocols are provided by the manufacturers in the package inserts for each kit. The general workflow involves the activation of Protein C in the sample, followed by the enzymatic cleavage of the this compound substrate by Activated Protein C, leading to the release of a chromogenic molecule (p-nitroaniline or a similar compound), which is then quantified spectrophotometrically.
General Experimental Workflow:
-
Sample Preparation: Citrated plasma samples are prepared according to standard laboratory procedures.
-
Reagent Preparation: Lyophilized reagents are reconstituted as per the manufacturer's instructions. Liquid reagents are brought to room temperature.
-
Assay Procedure:
-
A specific volume of the plasma sample is incubated with a Protein C activator (e.g., from snake venom).
-
The chromogenic substrate this compound is added to the mixture.
-
The reaction is incubated for a defined period at a specific temperature (typically 37°C).
-
The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis: The Protein C activity is determined by comparing the sample's absorbance to a standard curve generated using calibrators with known Protein C concentrations.
Visualizing the Methodology
To better understand the underlying biochemical reaction and the experimental process, the following diagrams have been generated.
Conclusion
Both the Siemens Berichrom® Protein C and Hyphen BioMed BIOPHEN™ Protein C LRT kits offer robust solutions for the chromogenic determination of Protein C activity. The choice between the kits may depend on specific laboratory needs. The BIOPHEN™ kit provides the convenience of ready-to-use liquid reagents and has well-defined performance characteristics, including a low detection threshold and high precision. The Berichrom® kit from Siemens, a well-established name in diagnostics, demonstrates excellent reproducibility. Researchers should consider factors such as workflow efficiency, required sensitivity, and existing laboratory instrumentation when selecting the most appropriate kit for their studies. It is important to note that direct, independent head-to-head comparative studies are limited, and the data presented here is based on the information provided by the respective manufacturers.
References
Safety Operating Guide
Navigating the Safe Disposal of pGlu-Pro-Arg-MNA: A Procedural Guide
Key Chemical Data
A summary of the available quantitative data for pGlu-Pro-Arg-MNA is presented below. This information is crucial for accurate record-keeping and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value | Source |
| Molecular Weight | 532.55 g/mol | [1] |
| Purity | >98.00% | [2] |
| Solubility | Soluble in Water | [1] |
| Storage Temperature | -20°C | [1] |
General Experimental Protocol: Use in Enzyme Assays
This compound is utilized as a chromogenic substrate in various enzyme assays, particularly for measuring protein C activity.[1][2][3] The fundamental principle of its use involves an enzymatic reaction that cleaves the substrate, releasing a colored product (chromophore). The intensity of this color, which can be quantified using a spectrophotometer, is directly proportional to the enzymatic activity.
A typical experimental workflow involving this compound includes:
-
Reagent Preparation: A stock solution of this compound is prepared, typically in water or a recommended buffer, to a desired concentration.
-
Assay Setup: The prepared substrate solution is added to a reaction mixture containing the enzyme of interest (e.g., in a 96-well plate).
-
Enzymatic Reaction: The mixture is incubated under specific conditions (e.g., temperature, time) to allow the enzymatic reaction to proceed.
-
Detection: The color change resulting from the cleavage of the chromogenic substrate is measured at a specific wavelength using a spectrophotometer.
-
Data Analysis: The measured absorbance is used to calculate the enzyme activity.
Step-by-Step Disposal Procedure
Given the absence of a specific SDS for this compound, the following disposal procedures are based on general guidelines for handling laboratory chemicals and chromogenic substrates.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Unused/Expired Product: The pure, unused this compound should be treated as chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: Solutions containing this compound should be collected in a separate, labeled hazardous aqueous waste container.
-
-
Waste Collection and Storage:
-
Use containers that are compatible with the chemical.
-
Ensure waste containers are securely sealed to prevent leaks or spills.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with a clear inventory of the waste.
-
Never dispose of this chemical or its waste in the regular trash or down the sanitary sewer.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling pGlu-Pro-Arg-MNA
For researchers, scientists, and drug development professionals, the proper handling and disposal of pGlu-Pro-Arg-MNA, a chromogenic substrate, is paramount for laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE) and Handling
While this compound itself is not classified as a hazardous substance, its potential cleavage product, 4-methoxy-2-naphthylamine (MNA), is harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, a cautious approach to handling the substrate is necessary.
Standard Laboratory Attire:
-
Lab Coat: A standard lab coat should be worn to protect against spills.
-
Safety Glasses: Eye protection is mandatory to prevent accidental splashes to the eyes.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times to avoid skin contact.
Respiratory Protection:
-
When handling the lyophilized powder, a dust respirator or a type N95 (US) respirator is recommended to prevent inhalation.
Handling Lyophilized Peptide:
-
Lyophilized peptides can be hygroscopic. To prevent absorption of moisture, which can affect the peptide's stability and overall content, allow the container to reach ambient temperature in a desiccator before opening and weighing.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder.
Hazard and Safety Data
The primary hazard associated with the use of this compound stems from the potential liberation of 4-methoxy-2-naphthylamine (MNA) upon enzymatic cleavage.
| Chemical Substance | CAS Number | Molecular Formula | GHS Hazard Statements |
| 4-methoxy-2-naphthylamine (MNA) | 2764-95-6 | C₁₁H₁₁NO | H302: Harmful if swallowedH350: May cause cancerH411: Toxic to aquatic life with long lasting effects |
Experimental Workflow and Disposal Plan
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.
Step-by-Step Handling and Disposal Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the substance, put on a lab coat, safety glasses, and chemical-resistant gloves. When working with the lyophilized powder, a type N95 respirator is also required.
-
Prepare Workstation: Ensure your work area is clean and well-ventilated. For handling larger quantities of the powder, it is advisable to work in a chemical fume hood.
-
Weighing: Allow the vial of lyophilized this compound to come to room temperature in a desiccator before opening to prevent moisture absorption. Weigh the required amount quickly and reseal the container tightly.
-
Reconstitution: Dissolve the peptide in a suitable sterile buffer.
-
Experimentation: Carry out your experimental procedure, being mindful to avoid splashes and aerosol generation.
-
Waste Collection: All materials that have come into contact with this compound or its reaction mixtures, including pipette tips, tubes, and aqueous solutions, should be considered potentially contaminated with MNA and collected as hazardous waste.
-
Waste Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name "4-methoxy-2-naphthylamine".
-
Waste Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials. It is recommended to store it in a locked location[1].
-
Disposal: Dispose of the hazardous waste through your institution's certified hazardous waste disposal service, in accordance with all local, state, and federal regulations. Avoid releasing the waste into the environment[1].
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for 4-methoxy-2-naphthylamine to the medical personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
